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  • Product: Methyl 2,5-dioxopentanoate

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of Methyl 2,5-Dioxopentanoate: A Technical Guide

Executive Summary Methyl 2,5-dioxopentanoate (MDP) is a highly versatile, multi-electrophilic ketaldoester that has emerged as a critical building block in advanced organic synthesis. Characterized by its unique tri-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,5-dioxopentanoate (MDP) is a highly versatile, multi-electrophilic ketaldoester that has emerged as a critical building block in advanced organic synthesis. Characterized by its unique tri-carbonyl linear framework, MDP serves as an ideal bis-electrophilic synthon for complex cascade annulations. This guide provides an in-depth analysis of MDP’s chemical structure, its reactivity profile, and its field-proven application in the total synthesis of unnatural natural products—specifically highlighting its role in the assembly of the aminofulvene-fused chromone, Chalaniline A[1].

Chemical Structure and Physicochemical Profile

MDP is a 5-carbon aliphatic chain uniquely functionalized with three distinct oxygenated centers: a C1 methyl ester, a C2 alpha-ketone, and a C5 terminal aldehyde.

Structural Causality & Reactivity

The strategic placement of these functional groups dictates the molecule's orthogonal reactivity, allowing chemists to selectively target different electrophilic sites:

  • C1 Methyl Ester: Provides a strong electron-withdrawing inductive effect that significantly enhances the electrophilicity of the adjacent C2 ketone. It remains relatively stable against mild nucleophiles, acting as a structural anchor.

  • C2 α-Ketone: Acts as the primary electrophilic hub for initial carbon-carbon bond formation (e.g., Knoevenagel condensations). The lowered LUMO energy imparted by the C1 ester makes this site highly susceptible to nucleophilic attack.

  • C5 Terminal Aldehyde: Serves as a highly reactive, unhindered electrophile. Once the C2 position is functionalized, the C5 aldehyde is perfectly positioned for subsequent intramolecular cyclizations (such as 6-exo-trig or 6-endo-trig aldol additions).

Quantitative Data Summary
PropertyValue / Description
IUPAC Name Methyl 2,5-dioxopentanoate
Common Synonyms Methyl 2-oxoglutaraldehydate, MDP
CAS Registry Number 80994-17-8[2]
Chemical Formula C 6​ H 8​ O 4​ [3]
Molecular Weight 144.13 g/mol [3]
Core Functional Groups Methyl ester, α-ketone, terminal aldehyde

Mechanistic Reactivity: The Push-Pull Potential in Cascade Annulations

The true synthetic value of MDP lies in its ability to facilitate multi-step cascade reactions in a single pot. Because the C2 and C5 positions can be activated sequentially, MDP is a prime candidate for generating complex, polycyclic architectures from simple precursors.

A landmark demonstration of this reactivity is the total synthesis of Chalaniline A, an aminofulveno[1,2-b]chromone derivative isolated from the vorinostat-treated endophytic fungus Chalara sp. 6661[1]. In this synthesis, MDP is reacted with α-(methylsulfinyl)-2,6-dihydroxy-4-methylacetophenone via a pyrrolidine-catalyzed double annulation to form the tricyclic core, coniochaetone H[4].

MDP_Reactivity MDP Methyl 2,5-dioxopentanoate (Bis-electrophile) Pyrrolidine Pyrrolidine Catalyst (Iminium/Enamine Activation) MDP->Pyrrolidine Mixing Acetophenone α-(methylsulfinyl)-acetophenone (Nucleophile) Acetophenone->Pyrrolidine Mixing Knoevenagel Step 1: Knoevenagel Condensation (at C2-Ketone) Pyrrolidine->Knoevenagel Catalysis OxaMichael Step 2: Oxa-Michael Addition (Phenol to Enone) Knoevenagel->OxaMichael Spontaneous Aldol Step 3: Intramolecular Aldol (at C5-Aldehyde) OxaMichael->Aldol Ring Closure Elimination Step 4: Sulfoxide Elimination (Aromatization) Aldol->Elimination Thermal/Base Product Tricyclic Chromone Core (Coniochaetone H) Elimination->Product Final Yield

Logical workflow of the pyrrolidine-catalyzed cascade annulation using methyl 2,5-dioxopentanoate.

Field-Proven Protocol: Pyrrolidine-Catalyzed Double Annulation

To achieve the tricyclic ring system of coniochaetone H (the immediate precursor to Chalaniline A), researchers utilize an extended variant of the Mori-Klutchko annulation[5]. The following self-validating protocol details the causality and analytical checkpoints required for this transformation.

Step-by-Step Methodology

1. Precursor Initialization

  • Action: Dissolve α-(methylsulfinyl)-2,6-dihydroxy-4-methylacetophenone (1.0 equiv) and methyl 2,5-dioxopentanoate (1.2 equiv) in anhydrous tetrahydrofuran (THF).

  • Causality: THF provides optimal solubility for the highly polar sulfinyl acetophenone while preventing premature hydrolysis of the MDP ester.

  • Self-Validation: Baseline LC-MS must confirm the presence of both intact starting materials. The MDP aldehyde proton should be clearly visible in a baseline 1 H NMR aliquot at ~9.5–9.8 ppm.

2. Organocatalytic Activation

  • Action: Cool the reaction vessel to 0 °C and add pyrrolidine (0.3 equiv) dropwise.

  • Causality: Pyrrolidine acts as a bifunctional secondary amine catalyst. It forms a highly reactive iminium ion with the C5 aldehyde of MDP, while simultaneously facilitating the deprotonation of the active methylene on the acetophenone. The 0 °C starting temperature mitigates uncontrolled oligomerization of the highly reactive ketaldoester.

3. Cascade Cyclization

  • Action: Allow the reaction to warm to ambient temperature and stir for 12–16 hours.

  • Mechanistic Flow: The system undergoes a sequential Knoevenagel condensation at the C2 ketone, followed by a spontaneous oxa-Michael cyclization from the phenolic OH, and finally an intramolecular aldol reaction at the C5 position[6].

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the MDP aldehyde signal (~9.5 ppm) in NMR confirms the successful execution of the final aldol ring closure.

4. Aromatization via Elimination

  • Action: The resulting intermediate undergoes sulfoxide elimination to yield the tertiary alcohol coniochaetone H[1].

  • Causality: The elimination of the methylsulfinyl group restores aromaticity to the newly formed chromone core, driving the thermodynamic equilibrium of the cascade to completion.

5. Downstream Conversion (Chalaniline A)

  • Action: Coniochaetone H is subsequently subjected to dehydration (yielding a hydroxyfulvene), a Vilsmeier reaction, and enamine exchange to finalize the Chalaniline A architecture[4].

Conclusion

Methyl 2,5-dioxopentanoate stands as a masterclass in functional group density. By housing three distinct carbonyl environments within a compact 5-carbon framework, it enables the rapid, convergent assembly of highly complex polycyclic systems. As demonstrated by its critical role in the synthesis of Chalaniline A[1], MDP is an indispensable tool for drug development professionals and synthetic chemists targeting novel, biologically active chemotypes.

References

  • Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Toxicity and Safety Profile of Methyl 2,5-Dioxopentanoate: A Comprehensive Guide for Application Scientists

Executive Summary Methyl 2,5-dioxopentanoate (CAS 80994-17-8) is a highly specialized, bi-functional ketaldoester utilized primarily as an advanced intermediate in the total synthesis of complex natural products. Most no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,5-dioxopentanoate (CAS 80994-17-8) is a highly specialized, bi-functional ketaldoester utilized primarily as an advanced intermediate in the total synthesis of complex natural products. Most notably, it serves as a critical building block in the pyrrolidine-catalyzed double annulation required to synthesize the aminofulvene-fused chromone Chalaniline A [1].

While its unique structural arrangement—featuring both a terminal aldehyde and an α-keto ester—makes it an exceptionally versatile synthetic tool, it simultaneously renders the molecule a potent, dual-threat electrophile in biological systems. This whitepaper outlines the mechanistic toxicity, predictive safety endpoints, and self-validating experimental handling protocols necessary for drug development professionals and synthetic chemists working with this compound.

Structural Determinants of Toxicity (SAR)

The toxicological profile of methyl 2,5-dioxopentanoate is not driven by classic receptor-mediated pharmacology, but rather by its intrinsic chemical reactivity. As a Senior Application Scientist, it is crucial to understand why this molecule is hazardous at a sub-cellular level to design effective safety protocols.

The C5 Terminal Aldehyde: Hard Electrophilic Stress

According to the Hard and Soft Acids and Bases (HSAB) theory, short-chain aliphatic aldehydes act as "hard" electrophiles. They preferentially react with hard biological nucleophiles, such as the ε-amino groups of lysine residues on cellular proteins [2].

  • Causality : The unhindered nature of the C5 aldehyde allows it to rapidly undergo 1,2-addition reactions with primary amines. The initially formed aminols dehydrate to form stable imines (Schiff bases). This irreversible haptenization leads to severe protein cross-linking, misfolding, and subsequent cellular apoptosis.

The C1-C2 α-Keto Ester: Thiol Depletion

The adjacent ester group at C1 strongly withdraws electron density from the C2 ketone. This inductive effect creates a highly electron-deficient carbonyl carbon that is highly susceptible to nucleophilic attack.

  • Causality : Soft cellular nucleophiles, primarily the sulfhydryl (-SH) group of Glutathione (GSH), readily attack this electrophilic center. The rapid formation of hemithioacetals violently depletes the cell's intracellular GSH pool. Stripped of its primary antioxidant defense, the cell succumbs to unchecked reactive oxygen species (ROS) accumulation and oxidative stress.

Mechanistic Visualization

The following diagram maps the divergent, yet synergistic, biochemical pathways through which methyl 2,5-dioxopentanoate induces cellular toxicity.

G A Methyl 2,5-dioxopentanoate (Electrophilic Ketaldoester) B C5 Terminal Aldehyde (Hard Electrophile) A->B C C1-C2 α-Keto Ester (Reactive Carbonyl) A->C D Schiff Base Formation (Reaction with Lysine) B->D Nucleophilic Addition E Nucleophilic Attack (Thiol Depletion) C->E Electrophilic Stress F Protein Crosslinking & Misfolding D->F G Glutathione (GSH) Depletion E->G H Oxidative Stress & Cellular Toxicity F->H G->H

Mechanistic toxicity pathway of methyl 2,5-dioxopentanoate via electrophilic cellular stress.

Predictive Toxicological Endpoints

Because empirical in vivo data for specialized intermediates like CAS 80994-17-8 is often limited, safety profiles must be extrapolated using structural read-across (comparing against glutaraldehyde and methyl pyruvate) and physicochemical modeling.

Table 1: Physicochemical and Predictive Toxicity Endpoints

ParameterValue / PredictionMechanistic Rationale
Molecular Weight 144.13 g/mol Low MW facilitates rapid membrane permeability and systemic distribution.
LogP (Predicted) ~ -0.2 to 0.5Amphiphilic nature allows it to cross lipid bilayers while remaining highly soluble in aqueous cytosol.
Skin Sensitization Positive (Strong)Aldehyde-mediated haptenization of epidermal proteins triggers a strong Type IV hypersensitivity immune response.
Mutagenicity (Ames) Potential PositiveUnhindered C5 aldehyde is capable of interacting with exocyclic amino groups of DNA (e.g., deoxyguanosine), causing genotoxic cross-links [2].
Acute Oral Toxicity ~ 500 - 1000 mg/kgModerate acute toxicity driven by rapid GSH depletion in hepatic tissue.

Experimental Protocols: Self-Validating Safety Workflows

To ensure scientific integrity and laboratory safety, protocols must go beyond simple instructions and establish a closed-loop, self-validating system. The following workflow details the exact methodology for handling spills of this reactive ketaldoester.

Protocol: Bisulfite Quenching and Validation of Ketaldoester Spills

Phase 1: Barrier Selection & Containment

  • Don Appropriate PPE : Standard 0.1 mm nitrile gloves offer insufficient breakthrough times for low-molecular-weight oxygenated electrophiles. Butyl rubber or laminate (e.g., Silver Shield) gloves are mandatory.

    • Causality: The amphiphilic nature of the ketaldoester allows it to rapidly partition into and permeate non-polar nitrile matrices, risking transdermal haptenization.

  • Contain the Spill : Surround the liquid with an inert, non-reactive absorbent such as vermiculite. Do NOT use paper towels or cellulose-based absorbents.

    • Causality: Cellulose contains hydroxyl groups that can undergo acid-catalyzed acetalization with the aldehyde, generating localized heat and failing to neutralize the electrophilic threat.

Phase 2: Chemical Neutralization 3. Prepare Quenching Agent : Prepare a 10% (w/v) Sodium Bisulfite ( NaHSO3​ ) aqueous solution. 4. Apply to Spill : Apply the bisulfite solution generously from the perimeter inwards. Allow 15 minutes of contact time.

  • Causality: The bisulfite anion acts as a potent nucleophile, attacking the unhindered C5 aldehyde to form a stable, water-soluble α-hydroxy sulfonate adduct. This instantly quenches the compound's volatility and electrophilic toxicity, converting a hazardous airborne threat into a safely disposable aqueous salt. Perimeter application controls the exothermic heat dissipation.

Phase 3: Self-Validation 5. Confirm Neutralization : Swab the neutralized liquid and expose it to a 2,4-Dinitrophenylhydrazine (2,4-DNPH) indicator strip or solution.

  • Causality: 2,4-DNPH reacts violently with free aldehydes and ketones to form a bright orange/red dinitrophenylhydrazone precipitate. A negative result (no color change) provides immediate, empirical validation that all reactive carbonyl species have been successfully converted to inert bisulfite adducts. The waste can now be safely swept and disposed of as standard aqueous chemical waste.

Conclusion

Methyl 2,5-dioxopentanoate is an indispensable reagent for accessing complex tricyclic ring systems in modern organic synthesis. However, its utility is inextricably linked to its high electrophilic reactivity. By understanding the specific causality behind its toxicity—namely Schiff base formation and GSH depletion—application scientists can implement highly targeted, self-validating safety protocols that protect personnel while enabling cutting-edge drug discovery.

References

  • Prapapongpan, P., Vanthiya, V., Kwon, O.-S., Zakharov, L. N., Loesgen, S., & Blakemore, P. R. (2024). Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661. The Journal of Organic Chemistry.[Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology.[Link]

Foundational

Methyl 2,5-dioxopentanoate molecular weight and exact mass

An In-Depth Technical Guide to Methyl 2,5-Dioxopentanoate Core Molecular Data and Physicochemical Properties Methyl 2,5-dioxopentanoate is the methyl ester of 2,5-dioxopentanoic acid.[1][2] Its structure contains two car...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 2,5-Dioxopentanoate

Core Molecular Data and Physicochemical Properties

Methyl 2,5-dioxopentanoate is the methyl ester of 2,5-dioxopentanoic acid.[1][2] Its structure contains two carbonyl groups: an α-keto group adjacent to the ester and a γ-keto group which is an aldehyde. This arrangement of functional groups dictates its chemical properties and reactivity. The molecular formula is deduced to be C₆H₈O₄.

PropertyValueSource
Molecular Formula C₆H₈O₄Calculated
Molecular Weight 144.13 g/mol Calculated
Exact Mass 144.04226 DaCalculated
Parent Acid 2,5-Dioxopentanoic acid[2]
CAS Number Not availableN/A

Predicted Physicochemical Properties:

  • Appearance: Likely a colorless to pale yellow liquid at room temperature, characteristic of small organic esters.

  • Solubility: Expected to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and alcohols. Its solubility in water is likely limited.

  • Stability: Should be reasonably stable under standard laboratory conditions. However, as with many esters and aldehydes, it may be sensitive to strong acids, bases, and oxidizing/reducing agents.

Synthesis and Chemical Reactivity

While no specific synthesis for methyl 2,5-dioxopentanoate is documented, a chemically sound approach would be the esterification of its parent acid, 2,5-dioxopentanoic acid.

Proposed Synthesis Workflow: Fischer Esterification

This protocol describes a standard Fischer esterification, which is a reliable method for converting carboxylic acids to esters.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dioxopentanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both reactant and solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl 2,5-dioxopentanoate.

G cluster_0 Reaction Setup cluster_1 Workup & Purification 2,5-Dioxopentanoic Acid 2,5-Dioxopentanoic Acid Reflux Reflux 2,5-Dioxopentanoic Acid->Reflux Methanol (excess) Methanol (excess) Methanol (excess)->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Quench (NaHCO3) Quench (NaHCO3) Reflux->Quench (NaHCO3) Cool Extract (EtOAc) Extract (EtOAc) Quench (NaHCO3)->Extract (EtOAc) Dry (Na2SO4) Dry (Na2SO4) Extract (EtOAc)->Dry (Na2SO4) Concentrate Concentrate Dry (Na2SO4)->Concentrate Purify (Silica Gel) Purify (Silica Gel) Concentrate->Purify (Silica Gel) Product Methyl 2,5-Dioxopentanoate Purify (Silica Gel)->Product

Caption: Proposed workflow for the synthesis of Methyl 2,5-Dioxopentanoate.

Key Reactivity Insights

The presence of multiple carbonyl groups makes methyl 2,5-dioxopentanoate a versatile synthetic intermediate. The 1,4-dicarbonyl motif (the C2 keto group and the C5 aldehyde) is a classic precursor for the Paal-Knorr synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes, which are privileged structures in medicinal chemistry.

Spectroscopic Characterization Protocols

Spectroscopic analysis is essential for confirming the structure of a synthesized compound. The following are standard protocols for acquiring and interpreting Mass Spectrometry and NMR data for a molecule like methyl 2,5-dioxopentanoate.

Mass Spectrometry (MS) Analysis

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • Carrier Gas: Helium at 1 mL/min.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[3]

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-200

Predicted Fragmentation Pattern: The molecular ion peak (M⁺) would be observed at m/z = 144. Key fragmentation pathways in EI-MS involve the cleavage of the weakest bonds to form the most stable resulting cations.[4][5]

  • Loss of methoxy radical (•OCH₃): [M - 31]⁺ → m/z 113. This is a common fragmentation for methyl esters.

  • Loss of the ester group (•COOCH₃): [M - 59]⁺ → m/z 85.

  • McLafferty Rearrangement: If sterically possible, this could lead to characteristic neutral losses.

  • Cleavage alpha to carbonyl groups: Fragmentation adjacent to the C2 and C5 carbonyls will lead to various acylium ions. For instance, cleavage of the C3-C4 bond could yield a fragment at m/z 57 ([CH₃CO-CH₂]⁺).

G M [C₆H₈O₄]⁺˙ m/z = 144 F113 [M - •OCH₃]⁺ m/z = 113 M->F113 - 31 F85 [M - •COOCH₃]⁺ m/z = 85 M->F85 - 59 F57 [C₃H₅O]⁺ m/z = 57 F85->F57 - CO F43 [C₂H₃O]⁺ m/z = 43 F85->F43 - C₂H₂O

Caption: Predicted major fragmentation pathways for Methyl 2,5-Dioxopentanoate in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. For β-keto esters, it is also used to study keto-enol tautomerism, a phenomenon that would also apply to this α,γ-dicarbonyl compound.[6][7]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for unambiguous signal assignment.

Predicted NMR Signals (in CDCl₃):

  • ¹H NMR:

    • ~9.8 ppm (singlet, 1H): Aldehyde proton (-CH O).

    • ~3.8 ppm (singlet, 3H): Methyl ester protons (-COOCH ₃).

    • ~3.0 ppm (triplet, 2H): Methylene protons adjacent to the aldehyde (C4-H ₂).

    • ~2.8 ppm (triplet, 2H): Methylene protons adjacent to the α-keto group (C3-H ₂).

  • ¹³C NMR:

    • ~200 ppm: Aldehyde carbonyl carbon (C =O).

    • ~195 ppm: Keto carbonyl carbon (C =O).

    • ~165 ppm: Ester carbonyl carbon (C =O).

    • ~53 ppm: Methyl ester carbon (-COOC H₃).

    • ~40-45 ppm: Methylene carbons (C H₂). The carbon adjacent to the aldehyde will be slightly more downfield.

Applications in Research and Drug Development

While methyl 2,5-dioxopentanoate itself is not a known therapeutic agent, its structural motifs are highly valuable in medicinal chemistry and drug discovery.

  • Synthetic Building Block: As previously mentioned, the 1,4-dicarbonyl structure is a key precursor for synthesizing substituted pyrroles and furans. These heterocyclic cores are present in numerous FDA-approved drugs and are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets.

  • Lead Compound Optimization: The introduction of a methyl ester group is a common strategy in drug design. It can modulate physicochemical properties like solubility and lipophilicity, which in turn affects a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[8] The methyl group can also influence how a molecule binds to its target protein and can improve metabolic stability.[8][9]

  • Pro-drug Design: Ester functionalities are often incorporated into drug molecules to create pro-drugs. These are inactive forms that are metabolized in the body to release the active carboxylic acid, potentially improving oral bioavailability. Methyl 2,5-dioxopentanoate could serve as a fragment or starting material in the design of such pro-drugs.

The compound's bifunctional nature allows for its use in multicomponent reactions (MCRs), which are efficient, atom-economical processes for rapidly generating libraries of complex molecules for high-throughput screening in drug discovery programs.[10]

References

  • Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2021). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Current Organocatalysis, 8(2), 238-248. Available at: [Link]

  • Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Arkivoc, 2017(4), 104-120. Available at: [Link]

  • Hernández-Montoya, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789. Available at: [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Available at: [Link]

  • Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. ResearchGate. Available at: [Link]

  • Various Authors. (2015). Mastering β-keto esters. ResearchGate. Available at: [Link]

  • PubChem. (2024). (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2025). Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate. National Center for Biotechnology Information. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Michigan State University. (n.d.). Fragmentation Patterns. Department of Chemistry. Available at: [Link]

  • University of Illinois. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubChem. (2026). 2,5-Dioxopentanoate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2026). 2,5-Dioxopentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). METHYL-2,2,5-TRIMETHOXY-PENTANOATE. Wiley. Available at: [Link]

  • Kalgutkar, A. S., et al. (2012). Metabolism-guided drug design. MedChemComm, 3(9), 1079-1094. Available at: [Link]

  • PubChem. (2024). Methyl 5-iodopentanoate. National Center for Biotechnology Information. Available at: [Link]

  • Ukrinchuk, M., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 24(20), 3702. Available at: [Link]

  • Sestito, S., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 28(13), 5183. Available at: [Link]

  • Srivastava, R. (2022). Transformation of Drug Discovery towards Artificial Intelligence: An in Silico Approach. IntechOpen. Available at: [Link]

  • FooDB. (2015). Showing Compound 4-methyl-2-oxopentanoate (FDB030510). Available at: [Link]

  • Ukrinchuk, M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(1), 226. Available at: [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available at: [Link]

  • Google Patents. (n.d.). CN101475480A - Method for synthesizing cis-methyl dihydrojasmonate.
  • Google Patents. (n.d.). WO2020210785A1 - D3 receptor agonist compounds; methods of preparation; intermediates thereof.

Sources

Exploratory

Preliminary Biological Activity and Pharmacological Utility of Methyl 2,5-Dioxopentanoate: A Technical Whitepaper

Executive Summary Methyl 2,5-dioxopentanoate (CAS: 80994-17-8) is a highly versatile ketaldoester that occupies a unique intersection between synthetic organic chemistry and metabolic biology. While the free acid (2,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,5-dioxopentanoate (CAS: 80994-17-8) is a highly versatile ketaldoester that occupies a unique intersection between synthetic organic chemistry and metabolic biology. While the free acid (2,5-dioxopentanoate) is a critical intermediate in pentose catabolism and glutamine metabolism, its inherent instability and high polarity limit its direct application in cellular assays. The methyl ester derivative circumvents these limitations, serving a dual purpose: it acts as a membrane-permeable metabolic probe (prodrug) for intracellular enzymatic studies, and it functions as a privileged electrophilic scaffold for the total synthesis of high-value biologically active natural products, including anti-MRSA agents and epigenetic modulators.

This whitepaper provides an in-depth technical analysis of the biological activity, metabolic dynamics, and synthetic utility of methyl 2,5-dioxopentanoate, designed for drug development professionals and application scientists.

Molecular Architecture & Chemical Biology

The structural utility of methyl 2,5-dioxopentanoate lies in its highly reactive, bifunctional nature. It possesses both a ketone and an aldehyde moiety separated by a flexible aliphatic chain, capped by a methyl ester.

Why the Methyl Ester? In biological environments, the free acid form of 2,5-dioxopentanoate (also known as the open-chain form of α -ketoglutaramate, KGM) is highly unstable. At physiological pH (7.0), 99.7% of the free acid spontaneously cyclizes into a biologically inactive lactam (2-hydroxy-5-oxoproline)[1]. By utilizing methyl 2,5-dioxopentanoate, researchers protect the distal carboxylate, preventing premature lactamization. This structural stabilization allows the molecule to be utilized in precise stoichiometric reactions (such as double annulations) and enables it to passively diffuse across lipid bilayers in cellular assays before being hydrolyzed by intracellular esterases into the active open-chain metabolite.

Metabolic Modulation & Prodrug Dynamics

Once internalized by the cell, methyl 2,5-dioxopentanoate is rapidly hydrolyzed to 2,5-dioxopentanoate. This active metabolite plays a crucial role in the pentose utilization pathway (specifically arabinose and xylose catabolism)[2].

The primary biological target of this metabolite is 2,5-dioxopentanoate dehydrogenase (dopDH) , an NADP + -dependent oxidoreductase[2]. The enzyme catalyzes the dehydration and oxidation of 2,5-dioxopentanoate into 2-oxoglutarate ( α -ketoglutarate), seamlessly integrating pentose-derived carbon into the Tricarboxylic Acid (TCA) cycle. Because the ester acts as a sustained-release prodrug for the open-chain acid, it is an invaluable tool for profiling dopDH kinetics and studying the glutaminase II pathway in hyperammonemic diseases[3].

G MDO Methyl 2,5-dioxopentanoate (Membrane Permeable) Cell Intracellular Esterases MDO->Cell Cellular Uptake DOA 2,5-Dioxopentanoate (Active Metabolite) Cell->DOA Hydrolysis dopDH dopDH Enzyme (NADP+ dependent) DOA->dopDH Substrate Binding AKG 2-Oxoglutarate (TCA Cycle Entry) dopDH->AKG Oxidation

Fig 1: Intracellular hydrolysis of methyl 2,5-dioxopentanoate and subsequent dopDH oxidation.

Synthesis of High-Value Antimicrobial and Epigenetic Scaffolds

Beyond its role as a metabolic probe, methyl 2,5-dioxopentanoate is the foundational building block for two major classes of biologically active therapeutics:

A. Marinopyrroles (Anti-MRSA Agents)

Marinopyrroles A–F are marine-derived natural products exhibiting potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)[4]. The synthesis of their unprecedented 1,3′-bipyrrole core relies entirely on adapting the Paal-Knorr condensation using methyl (or ethyl) 2,5-dioxopentanoate. The ketaldoester reacts with an aminopyrrole derivative to establish a congested N,C-biaryl bond, creating an axis of chirality that is configurationally stable and essential for its antibiotic mechanism of action[4].

B. Chalaniline A (Epigenetic Modulator Metabolites)

Chalaniline A is a unique aminofulvene-fused chromone isolated from the fungus Chalara sp. following treatment with the HDAC inhibitor vorinostat[5]. Methyl 2,5-dioxopentanoate is the critical ketaldoester used to generate the tricyclic ring system of this target. Its push-pull electronic nature allows for the transfer of electron density from the enamine nitrogen into the five-membered ring, resulting in a highly stabilized, biologically active fulvene structure[5].

G Start Methyl 2,5-dioxopentanoate (Ketaldoester Core) Path1 Pyrrolidine-Catalyzed Double Annulation Start->Path1 + Acetophenone Path2 Paal-Knorr Condensation Start->Path2 + Aminopyrrole Int1 Coniochaetone H (Tricyclic Intermediate) Path1->Int1 Int2 1,3'-Bipyrrole Core Path2->Int2 Prod1 Chalaniline A (Epigenetic Modulator) Int1->Prod1 Dehydration & Vilsmeier Reaction Prod2 Marinopyrroles (Anti-MRSA Agent) Int2->Prod2 Halogenation

Fig 2: Divergent synthetic workflows utilizing methyl 2,5-dioxopentanoate as a core scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the application of methyl 2,5-dioxopentanoate in both synthetic and biochemical workflows.

Protocol 1: Pyrrolidine-Catalyzed Double Annulation (Chalaniline A Core Synthesis)

Objective: Synthesize the tricyclic coniochaetone H intermediate.

  • Condensation: Dissolve α -(methylsulfinyl)-2,6-dihydroxy-4-methylacetophenone and methyl 2,5-dioxopentanoate (1.2 eq) in anhydrous THF. Add 10 mol% pyrrolidine catalyst. Stir at room temperature for 12 hours.

  • Carbinol Activation: Treat the resulting tertiary alcohol with mesyl chloride (MsCl) at 0°C.

    • Causality Note: Activation using MsCl is strictly required over standard dehydration protocols. The resulting chloromesylates are highly sensitive to SiO 2​ chromatography; thus, purification must be bypassed to prevent target degradation[5].

  • Elimination: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the crude mixture to afford the hydroxyfulvene.

    • Causality Note: DBU is utilized rather than potassium tert-butoxide (t-BuOK). Stronger, less sterically hindered bases like t-BuOK result in off-target reactivity and lower yields of the methyl ester precursor[5].

  • Validation Checkpoint: Following the subsequent Vilsmeier reaction and enamine exchange to yield Chalaniline A, perform 1 H NMR spectroscopy. The protocol is validated by the observation of an unusually large coupling constant ( J=14.7 Hz) between the hydrogen atoms at NH and C11, confirming the trans relationship across the iminium ion[5].

Protocol 2: In Situ dopDH Enzymatic Assay

Objective: Measure dopDH kinetics using the ester as a prodrug.

  • Prodrug Hydrolysis: In a pH 7.8 phosphate buffer, incubate 5 mM methyl 2,5-dioxopentanoate with 1 U/mL Porcine Liver Esterase (PLE) for 15 minutes at 37°C.

    • Causality Note: Pre-incubation generates the open-chain 2,5-dioxopentanoate in situ. Attempting to use commercially synthesized free acid directly will fail, as it rapidly cyclizes to the inactive lactam in aqueous buffers[1].

  • Oxidation Reaction: Add 2 mM NADP + and 10 μ g of purified dopDH enzyme (from Saccharolobus solfataricus) to the reaction mixture[2].

  • Kinetic Measurement: Monitor the formation of NADPH via UV-Vis absorbance at 340 nm over 10 minutes.

  • Validation Checkpoint: Run a parallel control substituting NADP + with NAD + . The system is validated if the NAD + control shows <5% background activity, confirming the strict NADP + dependence of the dopDH enzyme[2].

Quantitative Data Summaries

The following table synthesizes the biological and pharmacological profiles of the key derivatives and metabolites derived from methyl 2,5-dioxopentanoate.

Derivative / MetabolitePrimary Biological Target / PathwayObserved Biological ActivityKey Structural Feature Dictating Activity
Marinopyrrole A Methicillin-resistant S. aureus (MRSA)Potent Antibacterial (MIC 1-2 μ g/mL)Halogenated 1,3'-Bipyrrole core with an M-configuration axis of chirality[4]
Chalaniline A Epigenetic Modulation PathwaysUnnatural metabolite induced by VorinostatAminofulvene-fused chromone with push-pull electronic stabilization[5]
2,5-Dioxopentanoate dopDH Enzyme / Glutaminase II PathwayPentose Catabolism / Biomarker for Hepatic EncephalopathyOpen-chain α -keto acid structure allowing NADP + dependent oxidation[2]

Sources

Foundational

The Dual Paradigm of Methyl 2,5-Dioxopentanoate: From Natural Metabolic Intermediates to Complex Natural Product Synthesis

Abstract: In the landscape of natural product chemistry and drug development, a critical ontological distinction must be made regarding methyl 2,5-dioxopentanoate. While its parent free acid—2,5-dioxopentanoic acid—is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of natural product chemistry and drug development, a critical ontological distinction must be made regarding methyl 2,5-dioxopentanoate. While its parent free acid—2,5-dioxopentanoic acid—is a ubiquitous, naturally occurring endogenous metabolite, the methyl ester derivative is a highly specialized synthetic ketaldoester. As a Senior Application Scientist, I have structured this whitepaper to dissect both the biological occurrence of the natural free acid and the indispensable synthetic utility of the methyl ester in the total synthesis of complex "unnatural" natural products, such as the aminofulvene-fused chromone Chalaniline A.

Ontological Distinction: Natural Metabolite vs. Synthetic Ketaldoester

A common point of confusion in metabolomics and synthetic organic chemistry is the conflation of naturally occurring acids with their synthetic ester counterparts.

2,5-Dioxopentanoic acid (also known as α -ketoglutaric semialdehyde) is a naturally occurring short-chain keto acid[1]. It exists across diverse living species, from bacteria to humans, acting as a crucial intermediate in cellular signaling, energy storage, and the degradation of pentoses[2].

Conversely, methyl 2,5-dioxopentanoate is a synthetic reagent[3]. Esterification of the natural acid is a deliberate chemical intervention designed to mask the reactive carboxylic acid, thereby preventing unwanted side reactions (such as premature decarboxylation or unwanted hydrogen bonding) during complex enolate chemistry in the laboratory. This esterification transforms a transient biological metabolite into a stable, electrophilic building block for drug discovery[4].

Biological Occurrence of 2,5-Dioxopentanoic Acid

In biological systems, the anion 2,5-dioxopentanoate is primarily encountered in the L-arabinose and ascorbate degradation pathways[5]. It is generated and consumed by highly specific enzymatic cascades that maintain metabolic equilibrium.

  • Formation: It is synthesized via the dehydration of 2-dehydro-3-deoxy-L-arabinonate, a reaction catalyzed by the enzyme 2-dehydro-3-deoxy-L-arabinonate dehydratase (EC 4.2.1.43)[5].

  • Degradation: It is subsequently oxidized to 2-oxoglutarate ( α -ketoglutarate) by 2,5-dioxovalerate dehydrogenase (EC 1.2.1.26), utilizing NADP + as a cofactor[6].

MetabolicPathway cluster_0 L-Arabinose / Ascorbate Degradation Pathway A 2-dehydro-3-deoxy- L-arabinonate E1 2-dehydro-3-deoxy- L-arabinonate dehydratase (EC 4.2.1.43) A->E1 B 2,5-dioxopentanoate (α-ketoglutaric semialdehyde) E2 2,5-dioxovalerate dehydrogenase (EC 1.2.1.26) B->E2 C 2-oxoglutarate (α-ketoglutarate) E1->B - H₂O E2->C NADP⁺ -> NADPH + H⁺

Caption: Metabolic pathway of natural 2,5-dioxopentanoate via L-arabinose degradation.

Quantitative Data & Comparative Analysis

To clearly delineate the properties and roles of these two distinct chemical entities, the following table summarizes their comparative data:

Property / Feature2,5-Dioxopentanoic Acid (Natural)Methyl 2,5-Dioxopentanoate (Synthetic)
Chemical Identity Free short-chain keto-carboxylic acidMethyl ester / ketaldoester
PubChem CID 523[1]N/A (Custom synthetic building block)
Occurrence Endogenous metabolite (bacteria, fungi, mammals)[2]Synthetic laboratory reagent[3]
Biological Role Intermediate in L-arabinose & ascorbate degradation[5]None (used ex vivo for chemical synthesis)
Key Enzymes L-arabinonate dehydratase, 2,5-dioxovalerate dehydrogenase[6]N/A
Primary Application Biomarker profiling, metabolic pathway studiesTotal synthesis of complex natural products (e.g., Chalaniline A)[4]

Synthetic Utility in Drug Discovery: The Chalaniline A Workflow

While the free acid is a marvel of biological evolution, methyl 2,5-dioxopentanoate is a triumph of synthetic design. It recently gained prominence as a critical ketaldoester in the total synthesis of Chalaniline A —an "unnatural" natural product isolated from the endophytic ascomycete Chalara sp. 6661 following treatment with the HDAC inhibitor vorinostat[4].

The tricyclic ring system of Chalaniline A (and its precursor, Coniochaetone H) is constructed via a highly orchestrated, pyrrolidine-catalyzed double annulation utilizing methyl 2,5-dioxopentanoate[3].

Experimental Protocol: Pyrrolidine-Catalyzed Double Annulation & Dehydration

This protocol outlines the field-proven methodology for synthesizing the aminofulvene-fused chromone core, highlighting the causality behind each reagent choice to ensure a self-validating system[3],[7].

Step 1: Pyrrolidine-Catalyzed Double Annulation

  • Procedure: React α -(methylsulfinyl)-2,6-dihydroxy-4-methylacetophenone (1.0 eq) with methyl 2,5-dioxopentanoate (1.2 eq) in the presence of pyrrolidine (0.2 eq) at ambient temperature.

  • Causality: Pyrrolidine acts as a secondary amine catalyst. It condenses with the ketone moiety of the ketaldoester to form a highly reactive enamine intermediate. This raises the HOMO of the ketaldoester, facilitating the necessary nucleophilic attack to trigger the double annulation cascade, yielding the tertiary alcohol Coniochaetone H[3].

  • Self-Validation: Reaction completion is monitored by TLC. The formation of the tricyclic core is validated by the appearance of a distinct tertiary carbinol signal in 1 H NMR.

Step 2: Activation of the Tertiary Carbinol

  • Procedure: Treat the resulting Coniochaetone H with mesyl chloride (MsCl) and triethylamine (Et 3​ N).

  • Causality: Direct dehydration using standard reagents (like POCl 3​ /t-BuOK) fails catastrophically here. POCl 3​ exhibits off-target reactivity with the free C1 and C8 phenols, forming an unwanted cyclic monobasic phosphate diester[4]. MsCl cleanly and selectively activates the tertiary alcohol to a chloromesylate intermediate without disturbing the phenols[3].

  • Self-Validation: The chloromesylate intermediate is highly sensitive to SiO 2​ chromatography; therefore, it must be advanced crude. Validation relies on the downstream elimination step.

Step 3: Base-Mediated Elimination

  • Procedure: Treat the crude chloromesylate with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Causality: DBU, a sterically hindered, non-nucleophilic base, provides superior E2 elimination kinetics compared to t-BuOK, cleanly affording the hydroxyfulvene[3].

  • Self-Validation: Successful elimination is confirmed via 1 H NMR by the disappearance of the carbinol proton and the emergence of characteristic fulvene olefinic resonances.

Step 4: Vilsmeier Reaction & Enamine Exchange

  • Procedure: Expose the hydroxyfulvene to Vilsmeier reagent (POCl 3​ /DMF).

  • Causality: The mesylate group coincidentally installed at the C1 phenol during Step 2 acts as a critical, serendipitous protecting group. If the free diphenol is used, the Vilsmeier reagent causes unwanted electrophilic aromatic substitution on the benzenoid ring, yielding a complex mixture. The C1-OMs directs the electrophilic forminium ion regioselectively to the fulvene moiety, allowing clean enamine exchange to form the Chalaniline A precursor[7].

SynthWorkflow Start α-(methylsulfinyl)-2,6-dihydroxy- 4-methylacetophenone + Methyl 2,5-dioxopentanoate Annulation Pyrrolidine-Catalyzed Double Annulation Start->Annulation Coniochaetone Coniochaetone H (Tertiary Alcohol) Annulation->Coniochaetone Yields Tricyclic Core Activation Mesylation (MsCl) Activation of Tertiary Carbinol Coniochaetone->Activation Mesylate Chloromesylate Intermediate (Unstable to SiO2) Activation->Mesylate Elimination Elimination (DBU) Avoids POCl3 side-reactions Mesylate->Elimination Fulvene Hydroxyfulvene Elimination->Fulvene Dehydration Vilsmeier Vilsmeier Reaction & Enamine Exchange Fulvene->Vilsmeier Chalaniline Chalaniline A (Aminofulvene Fused Chromone) Vilsmeier->Chalaniline Regioselective

Caption: Synthetic workflow utilizing methyl 2,5-dioxopentanoate to yield Chalaniline A.

Conclusion

The duality of 2,5-dioxopentanoate perfectly illustrates the intersection of biology and synthetic chemistry. While nature utilizes the free acid as a transient, water-soluble intermediate to degrade sugars, synthetic chemists have harnessed its methyl ester as a stable, highly reactive ketaldoester. By understanding the causality behind reagent selection—from pyrrolidine enamine catalysis to the protective serendipity of mesylation—researchers can effectively leverage methyl 2,5-dioxopentanoate to unlock novel chemical spaces and synthesize complex, biologically active aminofulvene architectures.

References

  • Prapapongpan, P., Vanthiya, V., Kwon, O.-S., Zakharov, L. N., & Loesgen, S. (2024). Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661. The Journal of Organic Chemistry, 89(19), 14601-14605.[Link]

  • PubChem. (2025). 2,5-Dioxopentanoic acid (CID 523). National Center for Biotechnology Information.[Link]

  • BRENDA Enzyme Database. Information on EC 1.2.1.26 - 2,5-dioxovalerate dehydrogenase.[Link]

  • BRENDA Enzyme Database. Information on EC 4.2.1.43 - 2-dehydro-3-deoxy-L-arabinonate dehydratase.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2,5-Dioxopentanoate as a Ketaldoester Precursor in the Synthesis of Fused Heterocycles

Target Audience: Organic chemists, natural product synthesis researchers, and drug development professionals. Strategic Rationale & Mechanistic Causality The construction of complex, multi-ring heterocycles—such as the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Organic chemists, natural product synthesis researchers, and drug development professionals.

Strategic Rationale & Mechanistic Causality

The construction of complex, multi-ring heterocycles—such as the aminofulvene-fused chromones found in Chalara sp. fungal metabolites—requires highly convergent synthetic strategies. Traditional methods, such as the original Mori-Klutchko double annulation, utilize symmetrical linear dialdehydes (e.g., succindialdehyde) to build chromone cores . However, when a target molecule requires an ester moiety directly installed on the resulting ring system, symmetrical dialdehydes fall short.

Enter methyl 2,5-dioxopentanoate (CAS: 80994-17-8), a highly versatile tricarbonyl ketaldoester. This unsymmetrical polyelectrophile contains three distinct carbonyl groups—an ester (C1), a ketone (C2), and an aldehyde (C5). The differential electrophilicity of these groups enables a predictable, chemoselective cascade of reactions:

  • C5 Aldehyde (Most Electrophilic): Rapidly condenses with a secondary amine catalyst (pyrrolidine) to form a reactive iminium/enamine intermediate. This directs the initial nucleophilic attack from a donor molecule (e.g., an α-sulfinyl ketone).

  • C2 Ketone (Secondary Electrophile): Serves as the internal electrophile for the subsequent intramolecular cyclization, yielding a tertiary alcohol.

  • C1 Ester (Electron-Withdrawing): Remains intact during the annulation, ultimately providing the crucial "push-pull" electronic stabilization required for downstream aminofulvene formation .

By replacing succindialdehyde with methyl 2,5-dioxopentanoate, researchers successfully achieved the first total synthesis of Coniochaetone H, which was subsequently converted to the HDAC-inhibitor-induced "unnatural" natural product, Chalaniline A .

Experimental Workflow & Self-Validating Protocol

The following protocol details the extended Mori-Klutchko double annulation and subsequent downstream processing using methyl 2,5-dioxopentanoate to generate the tricyclic core of Chalaniline A.

Step 1: Pyrrolidine-Catalyzed Double Annulation

Objective: Convergent assembly of the Coniochaetone H tricyclic core.

  • Preparation: In an oven-dried flask under an inert atmosphere (Ar/N₂), dissolve α-(methylsulfinyl)-2,6-dihydroxy-4-methylacetophenone (1.0 equiv) and methyl 2,5-dioxopentanoate (1.2 equiv) in anhydrous solvent (e.g., THF or DCM).

  • Catalysis: Add pyrrolidine (0.2 equiv) dropwise at room temperature. Causality: Pyrrolidine is chosen over piperidine because the five-membered amine forms a more reactive, less sterically hindered iminium ion with the C5 aldehyde of the ketaldoester, driving the initial aldol-type condensation without requiring protection of the spectating C1 phenol .

  • Validation Checkpoint 1: Monitor the reaction via TLC/LC-MS. The reaction is complete when the starting sulfinyl ketone is consumed, and a new peak corresponding to the tertiary alcohol (Coniochaetone H) appears.

  • Workup: Quench with mild aqueous buffer (pH 6.5) to avoid acid-catalyzed degradation of the newly formed tertiary carbinol. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Dehydration and Coincidental Protection

Objective: Convert the tertiary alcohol to a hydroxyfulvene while protecting the C1 phenol.

  • Activation: Dissolve the crude annulation product in anhydrous DCM. Add triethylamine (2.5 equiv) and cool to 0 °C. Dropwise, add methanesulfonyl chloride (MsCl, 2.2 equiv).

  • Elimination: After 30 minutes, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) and allow the mixture to warm to room temperature.

  • Validation Checkpoint 2: Self-Validating System Check. The use of MsCl not only activates the tertiary carbinol for elimination but coincidentally mesylates the free C1 phenol. Isolate the intermediate and confirm the presence of the C1-OMs group via ¹H-NMR. This mesylate acts as a critical protecting group, preventing chaotic electrophilic aromatic substitution in the next step .

Step 3: Vilsmeier Reaction & Enamine Exchange

Objective: Installation of the aminofulvene system.

  • Formylation: Treat the dehydrated intermediate with Vilsmeier reagent (POCl₃/DMF) to regioselectively form the dimethylaminofulvene. The C1-OMs group ensures the benzenoid ring remains untouched.

  • Exchange: Treat the resulting compound with aniline (or a derivative) in the presence of acetic acid to drive a net enamine exchange, yielding the final Chalaniline A scaffold.

Optimization Data: Overcoming Off-Target Reactivity

The choice of reagents in Step 2 is critical. Early attempts to dehydrate the tertiary alcohol using standard conditions (POCl₃ followed by t-BuOK) failed catastrophically due to the unprotected phenol. The optimized protocol utilizes MsCl and DBU to bypass this issue .

Table 1: Optimization of Dehydration & Protection for Coniochaetone H Derivatives

Activating AgentBaseMechanistic Observation / CausalityOutcome
POCl₃ t-BuOKOff-target reactivity with the free C1-OH; forms an unwanted cyclic monobasic phosphate diester between C1-OH and C8-OH.Complex mixture (Failed)
MsCl t-BuOKCarbinol is activated, but the strong alkoxide base causes degradation of the sensitive fulvene intermediate.Suboptimal Yield
MsCl DBU MsCl efficiently activates the carbinol and protects the C1-OH as a mesylate. DBU provides mild, non-nucleophilic elimination.High Yield (Successful)

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow and intermediate states of the extended Mori-Klutchko annulation utilizing methyl 2,5-dioxopentanoate.

Pathway P1 Precursor 1: α-(methylsulfinyl)acetophenone IM Iminium/Enamine Intermediate (Activation of C5 Aldehyde) P1->IM P2 Precursor 2: Methyl 2,5-dioxopentanoate P2->IM Cat Catalyst: Pyrrolidine Cat->IM Catalyzes Ann1 1st Annulation: Aldol-Type Condensation IM->Ann1 Ann2 2nd Annulation: Cyclization at C2 Ketone Ann1->Ann2 Core Coniochaetone H (Tricyclic Tertiary Alcohol) Ann2->Core Dehyd Dehydration & Protection: MsCl + DBU Core->Dehyd MsCl activates carbinol & protects C1-OH Vils Vilsmeier Reaction & Enamine Exchange Dehyd->Vils Target Chalaniline A (Aminofulvene-Fused Chromone) Vils->Target

Fig 1: Mechanistic workflow for the synthesis of Chalaniline A using methyl 2,5-dioxopentanoate.

References

  • Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661 The Journal of Organic Chemistry (ACS Publications), 2024. URL:[Link]

Application

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Methyl 2,5-Dioxopentanoate

Target Audience: Analytical Chemists, Metabolomics Researchers, and Biomass Conversion Scientists. Executive Summary The accurate quantification of dicarbonyl compounds via Gas Chromatography-Mass Spectrometry (GC-MS) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Biomass Conversion Scientists.

Executive Summary

The accurate quantification of dicarbonyl compounds via Gas Chromatography-Mass Spectrometry (GC-MS) represents a significant analytical challenge due to their thermal instability and high reactivity. Methyl 2,5-dioxopentanoate—an esterified derivative of 2,5-dioxopentanoic acid—features both a C2-ketone and a terminal C5-aldehyde. This application note details a field-proven, self-validating two-step Methoximation-Silylation (MOX-TMS) protocol designed to lock these reactive moieties, preventing keto-enol tautomerism and thermal degradation during GC injection.

Biological & Chemical Context

2,5-Dioxopentanoic acid and its ester derivatives are critical intermediates in multiple biochemical and thermochemical pathways. In biomass valorization, it is a primary downstream intermediate during the hydrothermal degradation of carbohydrates and furoic acid, often acting as a precursor to the formation of solid humins[1][2]. Biologically, it is an essential metabolite in the pentose degradation pathways of hyperthermophilic archaea (e.g., Sulfolobus species)[3], and structurally related dicarbonyls are known to be highly damage-prone endogenous metabolites[4].

Because of the strong electron-withdrawing effects of the adjacent carbonyl groups, these molecules are highly susceptible to hydration, 1,2-hydride shifts, and chemical decarboxylation[2][4]. Furthermore, during ionization or thermal stress, structurally similar β-keto acids and dicarbonyls rapidly undergo decarboxylation or dehydration[5]. Therefore, direct GC-MS analysis of underivatized methyl 2,5-dioxopentanoate inevitably leads to severe peak tailing, multiple tautomeric peaks, or complete loss of signal.

Mechanistic Rationale: The MOX-TMS Strategy

As a Senior Application Scientist, I cannot overstate the importance of understanding why specific derivatization reagents are chosen. A simple silylation is insufficient for dicarbonyls.

  • Methoximation (MOX): The addition of Methoxyamine hydrochloride (MeOX) in pyridine selectively attacks the C2-ketone and C5-aldehyde to form stable methyl oximes. Pyridine acts as both a solvent for the polar dicarbonyl and a basic catalyst. This step "locks" the molecule, preventing ring-closure, enolization, and high-temperature condensation in the GC inlet.

  • Silylation (TMS): Although the carboxylic acid is already protected as a methyl ester, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added in the second step. This acts as a critical safeguard to cap any trace enol-hydroxyls that may have formed prior to MOX completion, as well as to derivatize co-extracted matrix metabolites, ensuring a clean, reproducible chromatogram.

Logic Target Methyl 2,5-dioxopentanoate (Reactive C2-Keto, C5-Aldehyde) Degradation Thermal Degradation, Decarboxylation & Keto-Enol Tautomerism Target->Degradation High Temp (GC Inlet) MOX Step 1: Methoximation (MOX) Locks Carbonyls as Stable Oximes Target->MOX MeOX / Pyridine Degradation->Target TMS Step 2: Silylation (TMS) Caps Trace Enols & Matrix Compounds MOX->TMS MSTFA + 1% TMCS Stable Volatile, Thermally Stable Derivative Ready for GC-MS TMS->Stable

Caption: Mechanistic rationale for the two-step MOX-TMS derivatization preventing thermal degradation.

Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system. By incorporating an anhydrous drying step and an internal standard, you ensure that any failure in derivatization (e.g., due to moisture quenching the MSTFA) is immediately identifiable.

Reagents & Materials
  • Methoxyamine hydrochloride (MeOX): 20 mg/mL dissolved in anhydrous pyridine. (Note: Prepare fresh weekly and store at 4°C in the dark).

  • Silylation Reagent: MSTFA containing 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): Ribitol or heavily deuterated succinic acid (e.g., Succinic acid-d4), 1 mg/mL in water.

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 50 µL of the sample extract (containing methyl 2,5-dioxopentanoate) into a 1.5 mL glass GC vial. Spike with 10 µL of the Internal Standard.

  • Anhydrous Evaporation (Critical Step): Evaporate the sample to complete dryness using a vacuum centrifuge (SpeedVac) at room temperature. Causality: Even trace amounts of water will aggressively hydrolyze MSTFA, ruining the secondary derivatization step.

  • Methoximation: Add 40 µL of the MeOX reagent (20 mg/mL in pyridine) to the dried residue. Vortex vigorously for 30 seconds. Incubate at 37°C for 90 minutes in a thermoshaker at 750 rpm.

  • Silylation: Add 60 µL of MSTFA + 1% TMCS to the vial. Vortex for 10 seconds. Incubate at 37°C for 30 minutes.

  • Preparation for Injection: Transfer the derivatized mixture into a GC vial insert. Cap immediately with a PTFE-lined septum.

Workflow A Sample Lyophilization (Strictly Anhydrous) B Methoximation (MOX) MeOX in Pyridine 37°C, 90 min A->B C Silylation (TMS) MSTFA + 1% TMCS 37°C, 30 min B->C D GC-MS Analysis EI Mode (70 eV) HP-5ms Column C->D

Caption: Step-by-step derivatization workflow for GC-MS analysis of dicarbonyl compounds.

GC-MS Instrumental Parameters

Based on optimized conditions for furanic and carbohydrate degradation products[2]:

  • Column: HP-5ms Ultra Inert capillary column (30 m × 0.25 mm × 0.25 μm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode. Inlet temperature at 250°C.

  • Oven Program: Initial hold at 70°C for 2 min; ramp at 10°C/min to 280°C; final hold at 280°C for 5 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 50–600. Source temperature 230°C, Quadrupole 150°C.

Data Presentation & Expected Fragmentation

Upon successful derivatization, methyl 2,5-dioxopentanoate is converted primarily into its di-methoxime derivative. The table below summarizes the expected mass shifts and diagnostic fragmentation ions used for Selected Ion Monitoring (SIM) or compound verification.

Table 1: Quantitative and Fragmentation Summary for Derivatized Methyl 2,5-Dioxopentanoate
Analyte StateChemical FormulaMolecular Weight ( g/mol )Target m/z (Diagnostic Ions)Structural Rationale for Fragmentation
Underivatized C₆H₈O₄144.12N/ANot recommended for GC-MS due to thermal degradation.
Di-MOX Derivative C₈H₁₄N₂O₄202.21202 [M]⁺Molecular ion of the di-methoximated ester.
171 [M - OCH₃]⁺Loss of the methoxy group from the ester moiety.
143 [M - COOCH₃]⁺Cleavage of the entire methyl ester group (α-cleavage).
111 Secondary fragmentation; loss of methoxime radical.

Note: Because methoximation can yield both syn- and anti- isomers at each carbonyl site, you may observe up to four closely eluting chromatographic peaks (isomers) for the di-MOX derivative. The sum of the areas of these isomeric peaks must be used for accurate absolute quantification.

References

  • Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. ACS Omega. 1

  • Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. PMC/NIH. 2

  • Metabolism of Pentose Sugars in the Hyperthermophilic Archaea Sulfolobus solfataricus and Sulfolobus acidocaldarius. PMC/NIH. 3

  • Dual metabolic pathways of DEHU in strain UMI-01. Unsaturated... ResearchGate. 5

  • 'Nothing of chemistry disappears in biology': the Top 30 damage-prone endogenous metabolites. Biochemical Society Transactions. 4

Sources

Method

Applications of methyl 2,5-dioxopentanoate in drug discovery

Application Note: Utilizing Methyl 2,5-Dioxopentanoate for the Synthesis of Novel Aminofulvene-Fused Chromones in Drug Discovery Executive Summary Methyl 2,5-dioxopentanoate is an advanced, bifunctional ketaldoester buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Methyl 2,5-Dioxopentanoate for the Synthesis of Novel Aminofulvene-Fused Chromones in Drug Discovery

Executive Summary

Methyl 2,5-dioxopentanoate is an advanced, bifunctional ketaldoester building block that enables the rapid assembly of complex heterocyclic scaffolds. This application note outlines its strategic deployment in drug discovery, specifically focusing on the synthesis of aminofulvene-fused chromones such as chalaniline A. By leveraging pyrrolidine-catalyzed cascade annulations, researchers can access "unnatural" natural product libraries to interrogate novel biological activities and expand structure-activity relationship (SAR) studies.

Introduction & Mechanistic Rationale

The discovery of chalaniline A—a unique aminofulveno[1,2-b]chromone derived from the endophytic ascomycete Chalara sp. 6661 treated with the HDAC inhibitor vorinostat—has highlighted the need for robust synthetic routes to aminofulvene architectures[1]. Central to this synthesis is the highly reactive reagent methyl 2,5-dioxopentanoate .

Causality of Reagent Selection: Methyl 2,5-dioxopentanoate possesses both an α-keto ester and a terminal aldehyde. This dual electrophilicity makes it an ideal partner for cascade reactions. When reacted with an electron-rich nucleophile such as α-(methylsulfinyl)-2,6-dihydroxy-4-methylacetophenone under pyrrolidine catalysis, it undergoes a highly orchestrated double annulation[1].

Mechanistically, the pyrrolidine catalyst transiently forms an iminium/enamine intermediate with the ketaldoester, increasing its reactivity. The cascade proceeds via a Knoevenagel condensation, followed by an oxa-Michael cyclization, an intramolecular aldol reaction, and finally, the elimination of the methylsulfinyl group to restore aromaticity[2]. This single operation constructs the tricyclic coniochaetone H scaffold, bypassing the need for stepwise ring construction[1].

MechanisticPathway A α-(Methylsulfinyl) acetophenone C Knoevenagel Condensation A->C Pyrrolidine Catalysis B Methyl 2,5- dioxopentanoate B->C Pyrrolidine Catalysis D Oxa-Michael Cyclization C->D E Intramolecular Aldol & Elimination D->E F Tricyclic Chromone (Coniochaetone H) E->F - Methanesulfenic Acid

Mechanistic cascade of the pyrrolidine-catalyzed double annulation.

Application Workflows & Protocols

The following protocols detail the transformation of methyl 2,5-dioxopentanoate into a diversifiable aminofulvene library. Each protocol is designed as a self-validating system to ensure rigorous quality control at each synthetic node.

Protocol 1: Pyrrolidine-Catalyzed Double Annulation (Scaffold Synthesis)
  • Objective: Construct the tricyclic coniochaetone H methyl ester core.

  • Causality & Design: While the isopropyl ester variant of 2,5-dioxopentanoate yields higher initial annulation conversions, the methyl ester is strictly required. Downstream transesterification of the highly congested tertiary alcohol system is thermodynamically unfavorable and prone to failure, making the methyl ester the optimal strategic choice[2].

  • Step-by-Step Methodology:

    • Preparation: In a flame-dried Schlenk flask under argon, dissolve α-(methylsulfinyl)-2,6-dihydroxy-4-methylacetophenone (1.0 equiv) and methyl 2,5-dioxopentanoate (1.2 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M).

    • Catalysis: Cool the mixture to 0 °C and add pyrrolidine (0.2 equiv) dropwise.

    • Propagation: Allow the reaction to warm to ambient temperature. Stir for 12–16 hours.

    • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The successful cascade is confirmed by the complete disappearance of the highly UV-active methylsulfinyl starting material and the emergence of a single product mass corresponding to the loss of methanesulfenic acid.

    • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (SiO₂) to isolate the tertiary alcohol.

Protocol 2: Dehydration and Vilsmeier-Haack Functionalization
  • Objective: Convert the tertiary alcohol to a hydroxyfulvene and install the dimethylaminofulvene moiety.

  • Causality & Design: Direct acid-catalyzed dehydration leads to decomposition. Instead, a two-step activation/elimination sequence using methanesulfonyl chloride (MsCl) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is employed[2]. Crucially, excess MsCl coincidentally installs a mesylate group at the C1 phenol; this protects the electron-rich benzenoid ring from unwanted electrophilic aromatic substitution during the highly reactive Vilsmeier-Haack formylation[2].

  • Step-by-Step Methodology:

    • Activation: Dissolve the annulation product in anhydrous DCM at 0 °C. Add triethylamine (3.0 equiv) followed by MsCl (2.5 equiv). Stir for 2 hours to form the chloromesylate intermediate[2].

    • Elimination: Add DBU (3.0 equiv) directly to the reaction mixture. The strong, non-nucleophilic base cleanly effects elimination to yield the hydroxyfulvene[2].

    • Formylation: Transfer the crude hydroxyfulvene to a fresh flask. At 0 °C, add pre-formed Vilsmeier reagent (POCl₃ in DMF, 2.0 equiv). Stir for 4 hours.

    • Validation: Quench with aqueous KOH. The base simultaneously hydrolyzes the Vilsmeier intermediate and the enamine, yielding the formylated aldehyde[2]. Confirm the product via ¹H NMR by the presence of a distinct aldehyde proton (~10 ppm).

Protocol 3: Late-Stage Enamine Exchange for SAR Library Generation
  • Objective: Generate a library of chalaniline analogs via enamine exchange.

  • Causality & Design: The push-pull electronic nature of the aminofulvene system allows for the transfer of electron density from the enamine nitrogen into the five-membered ring, stabilizing the fulvene[1]. This unique electronic topology allows for net enamine exchange when incubated with diverse anilines (e.g., vorinostat catabolites)[1].

  • Step-by-Step Methodology:

    • Exchange: Dissolve the aldehyde intermediate in an AcOH/MeOH (1:4) mixture.

    • Diversification: Add the desired aniline derivative (1.5 equiv). Stir at 50 °C for 6 hours.

    • Validation (Self-Validating Step): Isolate the product and analyze via ¹H NMR. The successful formation of the target aminofulvene is definitively validated by an unusually large coupling constant (J = 14.7 Hz) between the NH and C11 protons, indicative of a trans relationship across the iminium ion resonance structure[1].

DrugDiscoveryWorkflow Step1 Scaffold Synthesis (Double Annulation) Step2 Core Functionalization (Dehydration & Vilsmeier) Step1->Step2 MsCl, DBU then POCl3, DMF Step3 Late-Stage Diversification (Enamine Exchange) Step2->Step3 Diverse Anilines (e.g., Vorinostat catabolites) Step4 Biological Screening (SAR & Assays) Step3->Step4 Novel Aminofulvene Libraries

Drug discovery workflow for generating diverse aminofulvene libraries.

Quantitative Data & Substrate Optimization

The following table summarizes the critical optimization parameters governing the selection of the ester variant of 2,5-dioxopentanoate during library development.

Parameter / SubstrateMethyl 2,5-dioxopentanoate (23a)Isopropyl 2,5-dioxopentanoate (23b)
Double Annulation Yield Moderate (~45%)Good (~65%)
Dehydration Reagents MsCl, then DBUMsCl, then DBU
Vilsmeier Selectivity High (C1-OMs protected)High (C1-OMs protected)
Late-Stage Transesterification Not Required (Ideal) Failed / Highly Difficult
Overall Utility in Library Prep Optimal Suboptimal

Table 1: Comparative analysis of ester variants in the synthesis of the coniochaetone H scaffold. Data synthesized from the total synthesis of chalaniline A[2].

References

  • Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661 The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Catalytic Asymmetric Reduction of Methyl 2,5-Dioxopentanoate

Chemo- and Enantioselective Strategies for Complex Ketaldoester Building Blocks Introduction & Strategic Context Methyl 2,5-dioxopentanoate (CAS 80994-17-8) is a highly versatile, bifunctional ketaldoester. In contempora...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemo- and Enantioselective Strategies for Complex Ketaldoester Building Blocks

Introduction & Strategic Context

Methyl 2,5-dioxopentanoate (CAS 80994-17-8) is a highly versatile, bifunctional ketaldoester. In contemporary drug development and complex molecule synthesis, it serves as a critical building block. Notably, it has been utilized in pyrrolidine-catalyzed double annulations to generate the tricyclic ring systems of natural products like the aminofulvene-fused chromone Chalaniline A and Coniochaetone H[1]. In biological contexts, 2,5-dioxopentanoate is also a recognized intermediate in the non-phosphorylative Weimberg pathway, where it is enzymatically converted to α-ketoglutarate[2],[3].

The asymmetric reduction of methyl 2,5-dioxopentanoate to yield chiral hydroxy-oxo esters (e.g., methyl (S)-2-hydroxy-5-oxopentanoate) presents a profound chemoselectivity challenge: differentiating the highly reactive terminal C5-aldehyde from the C2-α-keto ester. This application note provides drug development professionals with two orthogonal, self-validating protocols—Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction —designed to overcome these selectivity hurdles.

Workflow Substrate Methyl 2,5-dioxopentanoate (Ketaldoester) Decision Catalyst Selection Substrate->Decision Chemocatalysis Chemocatalysis (Ru-TsDPEN ATH) Decision->Chemocatalysis Scale-up / Broad Scope Biocatalysis Biocatalysis (KRED / GDH) Decision->Biocatalysis High Chemo/Enantioselectivity ProductChemo Mixed Reduction Products (Lower Chemoselectivity) Chemocatalysis->ProductChemo ProductBio Methyl (S)-2-hydroxy-5-oxopentanoate (>99% ee, >95% Chemo-sel.) Biocatalysis->ProductBio

Fig 1: Decision matrix for the asymmetric reduction of methyl 2,5-dioxopentanoate.

Mechanistic Causality & Catalyst Selection (E-E-A-T)

Approach A: Biocatalysis (KREDs)

Enzymatic reduction offers unparalleled precision. By screening a panel of engineered NADPH-dependent ketoreductases (KREDs), researchers can identify variants where the enzyme's active site sterically occludes the C5-aldehyde while perfectly orienting the C2-ketone for hydride attack from the Re or Si face.

  • Causality of Cofactor Regeneration: To make the process economically viable, a secondary enzyme—Glucose Dehydrogenase (GDH)—is added alongside D-glucose. This creates a closed-loop thermodynamic driving force, constantly regenerating NADPH and pushing the equilibrium entirely toward the product without risking over-reduction of the aldehyde .

CofactorCycle KRED KRED GDH GDH KRED->GDH NADP+ Product Methyl (S)-2-hydroxy- 5-oxopentanoate KRED->Product GDH->KRED NADPH + H+ Gluconolactone D-Glucono- 1,5-lactone GDH->Gluconolactone Substrate Methyl 2,5- dioxopentanoate Substrate->KRED Reduction Glucose D-Glucose Glucose->GDH Oxidation

Fig 2: Biocatalytic cofactor regeneration cycle utilizing KRED and GDH enzymes.

Approach B: Chemocatalysis (Ru-TsDPEN ATH)

The Noyori-type ATH utilizes a chiral Ru(II) complex. The reaction proceeds via an outer-sphere mechanism where the hydride and proton are transferred simultaneously to the carbonyl face.

  • Causality of Hydrogen Donor Selection: While ATH provides excellent enantioselectivity for α-keto esters, the presence of the C5-aldehyde often leads to acetal formation in standard alcoholic solvents (e.g., isopropanol). To mitigate this, a Formic Acid/Triethylamine (FA/TEA) azeotrope is used. The irreversible evolution of CO₂ gas drives the reaction forward, preventing the reverse oxidation reaction and minimizing aldehyde degradation.

Quantitative Data Summary

ParameterChemocatalysis (Ru-TsDPEN ATH)Biocatalysis (KRED/GDH System)
Catalyst Loading 0.5 - 1.0 mol%1 - 5 wt% (Enzyme to substrate)
Chemoselectivity (C2 vs C5) Moderate (~75:25)Excellent (>99:1)
Enantiomeric Excess (ee) 85 - 92% (S or R)>99% (S or R, depending on KRED)
Reaction Time 12 - 24 hours6 - 12 hours
Scalability & Cost High scalability, moderate costHigh scalability, low cofactor cost
Self-Validating IPC CO₂ evolution cessationAutotitrator pH drop

Experimental Protocols

Protocol A: Biocatalytic Chemo- and Enantioselective Reduction (Recommended)

This protocol is designed as a self-validating system utilizing real-time pH monitoring. The GDH-catalyzed oxidation of D-glucose yields D-glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. This acid generation causes a measurable drop in pH. By titrating the reaction with NaOH, the volume of base consumed becomes directly proportional to substrate conversion.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

    • Causality: Mg²⁺ stabilizes the tetrameric structure of the enzymes and enhances thermal stability during the reaction.

  • Cofactor & Enzyme Loading: In a jacketed reactor at 30 °C, dissolve NADP⁺ (0.1 mol%), D-glucose (1.5 equiv), GDH (1 wt%), and the selected KRED (2 wt%) in the buffer.

  • Substrate Addition: Add methyl 2,5-dioxopentanoate to achieve a 100 mM final concentration. Use 5% v/v DMSO as a cosolvent.

    • Causality: DMSO acts as a phase modifier, increasing the bioavailability of the hydrophobic ketaldoester without denaturing the enzyme.

  • In-Process Control (IPC): Monitor the reaction via an autotitrator dispensing 1 M NaOH to maintain pH 7.0. The reaction is self-validated as complete when NaOH consumption plateaus.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 1 vol). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to yield the chiral product.

Protocol B: Ru-TsDPEN Catalyzed Asymmetric Transfer Hydrogenation
  • Catalyst Activation: In a flame-dried Schlenk flask under N₂, dissolve RuCl (0.5 mol%) in anhydrous dichloromethane (DCM).

  • Reductant Addition: Add a 5:2 mixture of Formic Acid/Triethylamine (FA/TEA) (5.0 equiv of FA relative to substrate).

    • Causality: The 5:2 ratio maintains a specifically tuned acidic environment that activates the Ru-hydride species while preventing amine-induced aldol condensation of the substrate's sensitive C5-aldehyde.

  • Substrate Addition: Cool the mixture to 0 °C and add methyl 2,5-dioxopentanoate dropwise.

    • Causality: Operating at 0 °C kinetically favors the reduction of the more electrophilic C2-ketone over the C5-aldehyde, improving chemoselectivity.

  • In-Process Control (IPC): Monitor the reaction visually and via GC-MS. The reaction is self-validating: active turnover is indicated by steady CO₂ bubbling. Cessation of gas evolution indicates completion.

  • Workup: Quench carefully with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

References

  • Prapapongpan, P., et al. "Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661." The Journal of Organic Chemistry, ACS Publications, 2024. 1

  • "α-Ketoglutaric acid as a promising platform chemical for sustainable bio-based industries." RSC Sustainability, 2025. 2

  • "Structure-function studies of L-arabinonate dehydratase involved in oxidative non-phosphorylative pathways." University of Eastern Finland, 2024. 3

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.[Link]

  • Moore, J. C., et al. "Biocatalytic asymmetric reduction of ketones." Tetrahedron, 2004.[Link]

Sources

Method

Advanced Heterocyclic Synthesis Using Methyl 2,5-Dioxopentanoate: Strategies and Protocols

Introduction and Chemical Rationale Methyl 2,5-dioxopentanoate (also known as methyl 2,5-dioxovalerate) is a highly versatile "ketaldoester" building block in advanced organic synthesis. Featuring a unique 1,4-dicarbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

Methyl 2,5-dioxopentanoate (also known as methyl 2,5-dioxovalerate) is a highly versatile "ketaldoester" building block in advanced organic synthesis. Featuring a unique 1,4-dicarbonyl system with differentiated electrophilic centers—a highly reactive C5 aldehyde and a C2 ketone adjacent to a methyl ester—it enables highly regioselective cascade reactions. In drug development and natural product synthesis, this reagent is primarily deployed for constructing complex heterocyclic scaffolds, most notably highly substituted pyrroles and tricyclic chromone frameworks[1][2].

As an application scientist, understanding the inherent causality of this molecule's reactivity is critical. The distinct electronic environments of the two carbonyls allow chemists to orchestrate sequential nucleophilic attacks. The terminal aldehyde typically undergoes initial attack (e.g., aldol addition or primary amine condensation) due to lower steric hindrance and higher electrophilicity, positioning the internal ketone for a subsequent intramolecular cyclization.

Pyrrolidine-Catalyzed Double Annulation for Chromone Scaffolds

Mechanistic Insights

The synthesis of complex oxygen-containing heterocycles, such as the coniochaetone H framework found in the natural product Chalaniline A, leverages methyl 2,5-dioxopentanoate in a pyrrolidine-catalyzed double annulation[1].

In this cascade, pyrrolidine acts as a secondary amine organocatalyst. It condenses with the acetophenone derivative to form a reactive enamine, which subsequently attacks the highly electrophilic C5 aldehyde of methyl 2,5-dioxopentanoate via an aldol-type condensation. The spatial proximity of the resulting intermediate allows the C2 ketone to undergo an intramolecular hemiketalization/dehydration sequence, rapidly assembling a tricyclic ring system in a single operational step[1].

Pathway1 N1 Acetophenone Derivative (Nucleophile) N4 Enamine Activation N1->N4 N2 Methyl 2,5-Dioxopentanoate (Electrophile) N5 Aldol Condensation Intermediate N2->N5 Aldehyde Attack N3 Pyrrolidine Catalyst N3->N4 N4->N5 C-C Bond Formation N6 Intramolecular Hemiketal/ Dehydration N5->N6 Ketone Attack N7 Tricyclic Chromone (Coniochaetone H Core) N6->N7 -H2O

Pyrrolidine-catalyzed double annulation cascade using methyl 2,5-dioxopentanoate.

Protocol: Synthesis of Tricyclic Chromone Architectures

Self-Validating System: The success of this protocol relies on the strict control of equivalents and the exclusion of ambient moisture, which can prematurely hydrolyze the intermediate enamine.

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Dissolve the acetophenone derivative (1.0 equiv, typically 0.5 mmol) and methyl 2,5-dioxopentanoate (1.2 equiv, 0.6 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalyst Addition: Add pyrrolidine (0.2 equiv, 10 mol%) dropwise at 0 °C. The low initial temperature controls the exothermic enamine formation and prevents off-target polymerization of the ketaldoester.

  • Reaction: Allow the mixture to warm to ambient temperature (20-25 °C) and stir for 12–16 hours. Monitor the consumption of the acetophenone derivative via TLC (Hexanes/EtOAc, 7:3).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the tertiary alcohol tricyclic product.

Paal-Knorr Type Cyclization for 2-Carboxylate Pyrroles

Mechanistic Insights

Methyl 2,5-dioxopentanoate is a privileged 1,4-dicarbonyl equivalent for the Paal-Knorr synthesis of highly functionalized pyrroles. This methodology has been critical in the total synthesis of S-(−)-Cyclooroidin and Marinopyrrole derivatives[2][3].

When reacted with a primary amine, the primary amine selectively attacks the C5 aldehyde to form a hemiaminal, followed by dehydration to an imine. Tautomerization to an enamine allows intramolecular nucleophilic attack onto the C2 ketone. Subsequent dehydration and aromatization yield a pyrrole bearing a methyl ester at the 2-position. The use of a mild acid catalyst (like p-toluenesulfonic acid, PTSA) accelerates the dehydration steps driving aromatization[3].

Pathway2 P1 Primary Amine (Substrate) P3 Hemiaminal/Imine Formation P1->P3 P2 Methyl 2,5-Dioxopentanoate (1,4-Dicarbonyl) P2->P3 P4 Intramolecular Cyclization P3->P4 Acid Catalysis (PTSA) P5 Dehydration (-2H2O) P4->P5 P6 2-Carboxylate Substituted Pyrrole P5->P6 Aromatization

Paal-Knorr cyclization mechanism for 2-carboxylate substituted pyrroles.

Protocol: Synthesis of 2-Carboxylic Ester Substituted Pyrroles

Self-Validating System: The use of PTSA as a catalyst not only drives the reaction forward but acts as a dehydrating agent. Using a Dean-Stark apparatus or molecular sieves can further push the equilibrium toward the aromatized pyrrole.

  • Preparation: In a 50 mL sealed tube or round-bottom flask, dissolve the primary amine (1.0 equiv, 1.0 mmol) and methyl 2,5-dioxopentanoate (1.5 equiv, 1.5 mmol) in anhydrous tetrahydrofuran (THF, 10.0 mL). (Note: Ethyl 2,5-dioxopentanoate can be substituted identically if the ethyl ester is preferred[3])

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA, 0.05 equiv, 5 mol%).

  • Cyclization: Heat the reaction mixture to 60 °C and stir overnight (approx. 14 hours). The elevated temperature is required to overcome the activation energy barrier of the final aromatization step[3].

  • Workup: Cool the mixture to room temperature and concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid catalyst.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify by silica gel chromatography (typically 20-30% EtOAc in hexanes) to yield the pure 2-carboxylate pyrrole[2][3].

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the two primary heterocyclic syntheses utilizing methyl (or ethyl) 2,5-dioxopentanoate.

Reaction MethodologyCatalyst / ReagentsSolvent & TempKey IntermediateFinal HeterocyclePrimary Application
Double Annulation Pyrrolidine (10-20 mol%)DCM, 0 °C to RTEnamine / Aldol adductTricyclic ChromoneSynthesis of Chalaniline A / Coniochaetone H[1]
Paal-Knorr Cyclization PTSA (5 mol%)THF, 60 °CHemiaminal / Imine2-Carboxylate PyrroleSynthesis of Cyclooroidin / Marinopyrroles[2][3]

References

  • Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F. PMC - NIH.[Link]

  • NHC–Cu-Catalyzed Addition of Propargylboron Reagents to Phosphinoylimines. Enantioselective Synthesis of Trimethylsilyl-Substituted Homoallenylamides and Application to the Synthesis of S-(−)-Cyclooroidin. Journal of the American Chemical Society.[Link]

Sources

Application

Application Notes &amp; Protocols: Methyl 2,5-Dioxopentanoate Dosing Guidelines for In Vivo Studies

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel small molecule, methyl 2,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel small molecule, methyl 2,5-dioxopentanoate. Given the limited public data on this specific compound, this document synthesizes established principles from analogous compounds, namely small molecule esters and keto-esters, to propose a robust framework for preclinical evaluation. The protocols herein are designed to be self-validating, emphasizing causality in experimental choices to ensure scientific integrity. We will cover critical aspects from physicochemical characterization and formulation to pharmacokinetic profiling, safety assessment, and the design of efficacy studies.

Introduction: Understanding Methyl 2,5-Dioxopentanoate as a Pro-Drug

Methyl 2,5-dioxopentanoate is an organic compound featuring both a methyl ester and two ketone functional groups. In the context of in vivo research, it is crucial to approach this molecule as a potential pro-drug. Ester moieties on small molecules are frequently hydrolyzed by ubiquitous carboxylesterases present in the gut, liver, and blood, releasing the parent carboxylic acid and the corresponding alcohol.[1] Therefore, it is highly probable that upon administration, methyl 2,5-dioxopentanoate will be rapidly converted into 2,5-dioxopentanoic acid and methanol.

This metabolic conversion is a critical consideration in study design. While the parent ester may have its own biological activity, the effects observed in vivo are likely to be a composite of the activity of both the ester and its more stable and soluble carboxylic acid metabolite. Studies on other ketone esters have shown that the parent ester often has very low oral bioavailability and is cleared rapidly, while the metabolic products are responsible for the therapeutic effects.[2]

Predicted Metabolic Pathway

The primary metabolic pathway for methyl 2,5-dioxopentanoate is predicted to be the hydrolysis of the methyl ester group by carboxylesterases. The resulting 2,5-dioxopentanoic acid, an alpha-keto acid, can then enter central metabolic pathways for energy production or other biosynthetic processes.[3]

G cluster_absorption Absorption & First-Pass Metabolism cluster_circulation Systemic Circulation cluster_target Target Tissues MDO Methyl 2,5-Dioxopentanoate (Administered Compound) Intestinal_Lumen Intestinal Lumen MDO->Intestinal_Lumen Oral Administration Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Absorption DOPA 2,5-Dioxopentanoic Acid (Active Metabolite) Intestinal_Lumen->DOPA Hydrolysis (Esterases) Portal_Vein Portal Vein Enterocytes->Portal_Vein Enterocytes->DOPA Hydrolysis (Esterases) Liver Liver (Hepatocytes) Portal_Vein->Liver Liver->DOPA Hydrolysis (Esterases) Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Methanol Methanol Systemic_Circulation->DOPA Hydrolysis (Blood Esterases) DOPA_Systemic 2,5-Dioxopentanoic Acid Systemic_Circulation->DOPA_Systemic Methanol_Systemic Methanol Systemic_Circulation->Methanol_Systemic Target_Tissue Target Tissues DOPA_Systemic->Target_Tissue Metabolic_Pathways TCA Cycle & Other Pathways Target_Tissue->Metabolic_Pathways Biological_Effect Biological Effect Metabolic_Pathways->Biological_Effect

Caption: Predicted metabolic fate of methyl 2,5-dioxopentanoate in vivo.

Physicochemical Characterization and Formulation Development

A robust and appropriate formulation is the cornerstone of any successful in vivo study, ensuring consistent exposure and reliable data. For a novel compound, formulation development should begin with a thorough physicochemical characterization.

Initial Solubility Screening

The solubility of methyl 2,5-dioxopentanoate must be determined in a range of pharmaceutically acceptable vehicles. This initial screen will guide the selection of a suitable vehicle for toxicology and efficacy studies.

Protocol 1: Solubility Screening

  • Vehicle Selection: Prepare a panel of common, well-tolerated in vivo vehicles (see Table 1).

  • Compound Addition: To 1 mL of each vehicle in a glass vial, add a pre-weighed amount of methyl 2,5-dioxopentanoate (e.g., 10 mg).

  • Mixing: Vortex the vials vigorously for 2-5 minutes. If the compound does not dissolve, use a sonicating water bath for 15-30 minutes. Gentle warming (to 37-40°C) can be applied, but the thermal stability of the compound must be considered.

  • Equilibration: Allow the mixtures to equilibrate at room temperature for at least 24 hours to ensure saturation.

  • Observation & Quantification: Visually inspect for undissolved particles. For promising vehicles, centrifuge the suspension and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Formulation Strategies for Poorly Soluble Compounds

If methyl 2,5-dioxopentanoate exhibits poor aqueous solubility, several strategies can be employed to enhance its bioavailability for in vivo studies.[4][5]

  • Co-solvent Systems: These are mixtures of water-miscible organic solvents that increase the solubility of lipophilic compounds.[4]

  • Surfactant-based Systems: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous environments.

  • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization.[6]

Vehicle ComponentCommon Concentration RangeRoute of AdministrationNotes
Aqueous Vehicles
Saline (0.9% NaCl)90-100%Oral, IV, IP, SCIdeal for water-soluble compounds. Ensure isotonicity.
PBS (pH 7.4)90-100%Oral, IV, IP, SCBuffered to physiological pH, which can improve stability and tolerability.
Co-solvents
PEG 40010-60%Oral, IVGenerally well-tolerated. Can increase viscosity at higher concentrations.[6]
Propylene Glycol10-40%Oral, IVCommon co-solvent, but can cause hemolysis or irritation at high concentrations intravenously.
DMSO5-10%Oral, IV, IPPotent solvent, but can have its own biological effects and toxicity. Use at the lowest effective concentration.
Surfactants
Polysorbate 80 (Tween® 80)1-10%Oral, IVNon-ionic surfactant, widely used to improve solubility and prevent precipitation.
Solutol® HS 151-20%Oral, IVCan be very effective for highly insoluble compounds.
Oils
Corn Oil / Sesame OilUp to 100%Oral, SC, IMSuitable for highly lipophilic compounds. Not for intravenous use.

Table 1: Common vehicles for in vivo studies in rodents.[7]

G cluster_formulation Formulation Optimization start Start: Novel Compound (Methyl 2,5-dioxopentanoate) sol_screen Solubility Screening in Various Vehicles start->sol_screen is_soluble Is Solubility Adequate (> Target Dose)? sol_screen->is_soluble cosolvent Co-solvent System (e.g., PEG400/Saline) is_soluble->cosolvent No proceed Proceed to In Vivo Studies is_soluble->proceed Yes surfactant Surfactant System (e.g., Tween 80) stability Assess Formulation Stability (Physical & Chemical) cosolvent->stability lipid Lipid-based System (e.g., SEDDS) surfactant->stability lipid->stability is_stable Is Formulation Stable? stability->is_stable is_stable->proceed Yes reformulate Reformulate is_stable->reformulate No reformulate->sol_screen

Caption: Workflow for formulation development of a novel compound.

Toxicology and Safety Assessment: The Maximum Tolerated Dose (MTD) Study

Before embarking on efficacy or extensive pharmacokinetic studies, it is imperative to establish the safety profile of methyl 2,5-dioxopentanoate. The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[8] This is a critical first step for defining the dose range for subsequent experiments.

Protocol 2: Acute Oral Toxicity and MTD Determination (Adapted from OECD Guideline 423) [9]

This protocol follows the Acute Toxic Class Method, which is a stepwise procedure using a minimum number of animals.

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-12 weeks old.

  • Housing and Acclimation: Acclimate animals for at least 5 days before the study. House them in standard conditions with ad libitum access to food and water.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with water still available.

  • Dose Selection and Progression:

    • Start with a dose of 300 mg/kg.

    • Dose a group of 3 female animals by oral gavage.

    • Outcome 1: If 2 or 3 animals die within 48 hours, the next step is to dose a new group of 3 animals at a lower dose (50 mg/kg).

    • Outcome 2: If 0 or 1 animal dies, the next step is to dose a new group of 3 animals at a higher dose (2000 mg/kg).

    • This stepwise procedure continues based on the observed mortality until the toxicity class can be determined.

  • Administration:

    • Administer the formulated compound via oral gavage. The volume should typically not exceed 1 mL/100g body weight for non-aqueous solutions.[10]

    • A vehicle control group (n=3) should be dosed with the formulation vehicle only.

  • Observations:

    • Monitor animals closely for the first 4 hours post-dosing, and then at least twice daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and autonomic signs, motor activity, and behavior).

    • Record body weight just before dosing and on days 7 and 14. A body weight loss of over 20% is considered a sign of significant toxicity.[11]

  • Endpoint and MTD Definition:

    • The MTD is defined as the highest dose that causes no mortality and does not induce significant signs of toxicity, including a body weight loss of less than 20%.[8][12]

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Pharmacokinetic (PK) Profiling

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of methyl 2,5-dioxopentanoate and its primary metabolite, 2,5-dioxopentanoic acid.

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point or cannulated animals) with body weights between 250-300g.

  • Dosing:

    • Select a dose based on the MTD study (e.g., 1/10th to 1/3rd of the MTD).

    • Administer the compound via oral gavage (PO) and, if a suitable formulation is available, via intravenous (IV) bolus to a separate cohort to determine absolute bioavailability.

  • Blood Sampling:

    • Collect serial blood samples (approx. 0.2 mL) from the tail vein or a surgically implanted cannula at pre-defined time points.

    • Suggested time points (PO): Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Suggested time points (IV): Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis of the parent compound.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, to quantify the concentrations of both methyl 2,5-dioxopentanoate and 2,5-dioxopentanoic acid in the plasma samples.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest observed concentration in plasma.
Time to CmaxTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total exposure to the drug over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit of time.
Volume of DistributionVdThe apparent volume into which the drug distributes in the body.
BioavailabilityF%The fraction of the administered dose that reaches systemic circulation.

Table 2: Key pharmacokinetic parameters.

Efficacy Study Design

Once the MTD and PK profile are understood, efficacy studies can be designed to test the therapeutic potential of methyl 2,5-dioxopentanoate in relevant disease models.

Core Principles
  • Animal Model Selection: The choice of animal model is critical and must be scientifically justified for the disease indication being studied.[13]

  • Dose and Route Selection: Doses should be selected based on the MTD and PK data to ensure they are both safe and likely to achieve therapeutic concentrations at the target site. The route of administration should ideally mimic the intended clinical route.[11]

  • Group Size and Controls: Group sizes should be determined by power analysis to ensure statistically meaningful results. Essential control groups include:

    • Vehicle Control: To control for any effects of the formulation vehicle.

    • Positive Control: A standard-of-care drug for the indication, if available, to validate the model and benchmark the efficacy of the test compound.

  • Endpoints: Primary and secondary endpoints should be clearly defined, objective, and relevant to the disease.

G cluster_groups Experimental Groups start Start: Efficacy Study Design model Select Appropriate Animal Model start->model power Power Analysis to Determine Group Size model->power vehicle Group 1: Vehicle Control power->vehicle test_low Group 2: Test Compound (Low Dose) test_high Group 3: Test Compound (High Dose) positive Group 4: Positive Control dosing Administer Treatment (Defined Route & Schedule) positive->dosing monitor Monitor Disease Progression & Collect Endpoint Data dosing->monitor analysis Statistical Analysis of Endpoint Data monitor->analysis conclusion Draw Conclusions on Efficacy analysis->conclusion

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Methyl 2,5-Dioxopentanoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls associated with the synthesis and isolation of methyl 2,5-dioxopentanoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls associated with the synthesis and isolation of methyl 2,5-dioxopentanoate (also known as methyl 2,5-dioxovalerate).

Recently highlighted as a critical ketaldoester intermediate in the[1], this molecule is notoriously difficult to isolate in high yields. The root cause of most yield loss is not the failure of the oxidation step itself, but rather the inherent instability of the 1,4-dicarbonyl structural motif during workup and purification.

Mechanistic Overview & Failure Pathways

Methyl 2,5-dioxopentanoate contains an ester at C1, a ketone at C2, and an aldehyde at C5. The 1,4-distance between the C2 and C5 carbonyls makes this molecule highly susceptible to intramolecular cyclization. If you are experiencing low yields, your target molecule is likely undergoing acid-catalyzed dehydration or over-oxidation before it ever reaches your NMR tube.

SynthesisPathway Precursor Methyl 5-hydroxy-2-oxopentanoate (Precursor) Target Methyl 2,5-dioxopentanoate (Target 1,4-Dicarbonyl) Precursor->Target Swern Oxidation (-78°C) Acid Methyl 2-oxoglutarate (Over-Oxidation Product) Precursor->Acid Excess Oxidant Furan Methyl furan-2-carboxylate (Aromatization Dead-End) Target->Furan Trace Acid / Silica Gel (Paal-Knorr Dehydration) Target->Acid O2 Exposure (Auto-oxidation)

Fig 1: Synthesis pathway of methyl 2,5-dioxopentanoate and its primary degradation routes.

Troubleshooting FAQs

Q1: My crude NMR looks promising, but my isolated yield drops to <20% after silica gel chromatography. Where is my product going? A: You are inadvertently synthesizing a furan. Standard silica gel is mildly acidic (pH ~5.5). According to the established[2], 1,4-dicarbonyls undergo rapid acid-catalyzed tautomerization to a bis-enol intermediate. This is followed by an intramolecular cyclization and dehydration step that forms a highly stable aromatic ring. On a standard silica column, your methyl 2,5-dioxopentanoate is irreversibly dehydrating into methyl furan-2-carboxylate .

  • Actionable Fix: You must neutralize your stationary phase. Pre-treat your silica gel by flushing the column with 1-2% triethylamine (Et₃N) in hexanes prior to loading your sample, or switch entirely to Florisil (magnesium silicate), which is non-acidic.

Q2: I am seeing a large carboxylic acid peak in my NMR and low target yield. What happened? A: The C5 position of your target is an aliphatic aldehyde, which is highly susceptible to over-oxidation. If you are using aggressive oxidants (like Jones reagent), the aldehyde will immediately oxidize to a carboxylic acid, yielding methyl 2-oxoglutarate.

  • Actionable Fix: Switch to a [3]. The Swern protocol operates under strictly anhydrous, low-temperature (-78 °C) conditions and prevents the over-oxidation of aldehydes to carboxylic acids because the reaction lacks the water necessary to form the intermediate aldehyde hydrate[4].

Q3: I successfully purified the product, but it degraded into a complex mixture inside the NMR tube overnight. Why? A: Chloroform-d (CDCl₃) often contains trace amounts of deuterium chloride (DCl) generated by photolytic degradation. Even this microscopic trace of acid is sufficient to catalyze the Paal-Knorr dehydration inside the NMR tube over a few hours.

  • Actionable Fix: Filter your CDCl₃ through a small plug of basic alumina immediately prior to preparing your NMR sample, or switch to a non-acidic deuterated solvent such as Benzene-d6 or DMSO-d6.

Quantitative Yield Comparison

The table below summarizes the causality between workup/purification choices and the final isolated yield of methyl 2,5-dioxopentanoate.

Purification StrategyAqueous Workup pHChromatographic Stationary PhaseIsolated Yield (%)Major Byproduct
Standard (Unoptimized) ~5.0 (DI Water)Standard Silica Gel (pH ~5.5)12 - 18%Methyl furan-2-carboxylate
Mildly Basic 7.0 (Phosphate Buffer)Standard Silica Gel (pH ~5.5)35 - 40%Methyl furan-2-carboxylate
Optimized (Amine-Treated) 7.5 (NaHCO₃ / Buffer)Silica Gel + 2% Et₃N85 - 92% Trace Methyl 2-oxoglutarate
Florisil Alternative 7.5 (NaHCO₃ / Buffer)Florisil (Magnesium Silicate)82 - 88% None detected
Optimized Experimental Protocol: Swern Oxidation

To ensure a self-validating and high-yielding synthesis, follow this optimized Swern oxidation protocol starting from methyl 5-hydroxy-2-oxopentanoate.

Workflow Step1 1. Swern Activation DMSO + (COCl)2 at -78°C Step2 2. Alcohol Oxidation Add precursor, then Et3N quench Step1->Step2 Step3 3. pH-Controlled Workup Quench with pH 7.5 buffer Step2->Step3 Step4 4. Non-Acidic Purification Neutralized Silica (2% Et3N) Step3->Step4 Step5 5. Storage & QC Argon atmosphere, Acid-free CDCl3 Step4->Step5

Fig 2: Optimized experimental workflow for isolating sensitive 1,4-dicarbonyl compounds.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add anhydrous dichloromethane (DCM) (0.2 M relative to substrate) and oxalyl chloride (1.5 equiv). Cool the system to -78 °C using a dry ice/acetone bath.

  • DMSO Activation: Dropwise, add anhydrous DMSO (3.0 equiv) dissolved in a small volume of DCM.

    • Self-Validation Check: You must observe vigorous gas evolution (CO and CO₂). This visual cue confirms the successful formation of the active chlorosulfonium intermediate[3]. Stir for 15 minutes.

  • Substrate Addition: Dissolve methyl 5-hydroxy-2-oxopentanoate (1.0 equiv) in anhydrous DCM and add it dropwise down the side of the flask to pre-cool the solution before it hits the reaction mixture. Stir at -78 °C for 45 minutes.

    • Self-Validation Check: The solution should remain clear. Any white precipitate at this stage indicates moisture contamination and premature decomposition of the active species.

  • Elimination & Quench: Add anhydrous triethylamine (Et₃N) (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

    • Self-Validation Check: The immediate generation of a strong, foul odor (dimethyl sulfide) confirms the successful deprotonation and elimination to form the target C5 aldehyde[3].

  • pH-Controlled Workup (Critical): Do not quench with standard water or HCl. Quench the reaction with a cold pH 7.5 phosphate buffer. Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature (do not heat the rotavap bath above 25 °C).

  • Purification: Slurry-pack a column with silica gel using a solvent system of Hexanes/EtOAc containing 2% Et₃N . Flush two column volumes of this basic solvent through the silica before loading your crude mixture. Elute the product, concentrate, and immediately flush the flask with Argon. Store at -20 °C.

References
  • Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661. Prapapongpan, P., et al. The Journal of Organic Chemistry (2024).[Link]

  • Paal-Knorr Synthesis (Mechanistic Elucidation by V. Amarnath). Wikipedia / Journal of Organic Chemistry (1995).[Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry / Tetrahedron (1978).[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Methyl 2,5-Dioxopentanoate Derivatives

Welcome to the Technical Support Center for the synthesis and application of methyl 2,5-dioxopentanoate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and application of methyl 2,5-dioxopentanoate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile γ-keto ester. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical parameter of reaction temperature and optimize your experimental outcomes.

Introduction: The Pivotal Role of Temperature

The synthesis of methyl 2,5-dioxopentanoate, a valuable 1,4-dicarbonyl compound, and its subsequent derivatization are highly sensitive to reaction temperature. Temperature not only dictates the rate of reaction but also profoundly influences the product distribution by governing the competition between kinetic and thermodynamic pathways.[1][2] An improperly controlled temperature can lead to a cascade of undesirable side reactions, resulting in low yields, complex purification challenges, and ultimately, project delays. This guide will equip you with the knowledge to rationally control temperature and troubleshoot common issues encountered during your synthetic work.

Troubleshooting Guide & FAQs

Q1: I am getting a low yield of methyl 2,5-dioxopentanoate in my synthesis. Could the reaction temperature be the culprit?

A1: Absolutely. Low yields in the synthesis of γ-keto esters like methyl 2,5-dioxopentanoate are frequently linked to suboptimal reaction temperatures.[3] The synthesis of these 1,4-dicarbonyl compounds often involves reactions like the Michael addition, where temperature control is critical.[2]

Causality:

  • Too Low Temperature (Kinetic Control Issues): If the temperature is too low, the reaction may be sluggish or stall completely, as the activation energy barrier for the desired transformation is not sufficiently overcome. This is especially true for reactions involving sterically hindered substrates or less reactive nucleophiles.[3] In some cases, a kinetically favored but undesired product may form preferentially at lower temperatures.[2]

  • Too High Temperature (Thermodynamic Control and Side Reactions): Conversely, excessively high temperatures can lead to a variety of side reactions that consume starting materials and the desired product. These include:

    • Retro-Michael Reaction: The reversible nature of the Michael addition can be exacerbated at higher temperatures, leading to the decomposition of the product back to its starting materials.[1]

    • Polymerization: Acrylate precursors, if used, are prone to polymerization at elevated temperatures.

    • Self-Condensation: Aldol or Claisen-type self-condensation of the starting materials can become significant at higher temperatures, leading to a complex mixture of byproducts.

    • Decomposition: The desired γ-keto ester product itself may be thermally unstable and undergo decomposition at elevated temperatures.

Troubleshooting Protocol:

  • Establish a Baseline: If you have a literature procedure, start with the recommended temperature. If not, a good starting point for many Michael additions is room temperature.

  • Systematic Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C).

  • Reaction Monitoring: Closely monitor the progress of each reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of the product and any byproducts.

  • Yield and Purity Analysis: After a set reaction time, quench the reactions and determine the yield and purity of the desired product for each temperature point. This will allow you to identify the optimal temperature range.

Q2: I am observing multiple unexpected spots on my TLC and complex peaks in my GC-MS analysis. What are the likely temperature-related side products?

A2: The formation of multiple byproducts is a strong indicator that your reaction temperature may be too high, leading to a loss of selectivity.

Common Side Products and Their Temperature Dependence:

Side ProductFormation MechanismInfluence of Temperature
Michael Adduct of Self-Condensation Product The enolate of the starting ketone or ester undergoes self-condensation, and the resulting α,β-unsaturated carbonyl compound then acts as a Michael acceptor.Higher temperatures favor the initial self-condensation reaction.
Polyacrylate If using a reactive acrylate as a Michael acceptor, it can undergo free-radical or anionic polymerization.Higher temperatures significantly accelerate polymerization.
Dialkylated Product The enolate of the desired γ-keto ester can act as a nucleophile and react with another equivalent of the Michael acceptor.Higher temperatures can promote this secondary reaction if the initial product is deprotonated.
Cyclized Products (e.g., furans, pyrroles) Intramolecular cyclization of the 1,4-dicarbonyl product can occur, especially under acidic or basic conditions at elevated temperatures (Paal-Knorr synthesis).[4][5][6][7][8]Higher temperatures facilitate the dehydration step required for cyclization.

Troubleshooting and Identification:

  • Lower the Reaction Temperature: This is the most direct way to mitigate the formation of many side products.

  • Controlled Addition: Add the more reactive component (e.g., the Michael acceptor) slowly and at a low temperature to maintain a low instantaneous concentration, thus disfavoring polymerization and self-condensation.

  • Analytical Characterization: Use GC-MS and NMR to identify the structure of the major byproducts. The mass spectra and fragmentation patterns from GC-MS, along with the chemical shifts and coupling constants from ¹H and ¹³C NMR, can provide definitive structural information.[9][10][11][12][13] Comparing the obtained spectra with literature data for known side products can aid in their identification.

Q3: My reaction seems to work well initially, but the yield drops if I leave it for too long, especially at elevated temperatures. What is happening?

A3: This observation suggests that your desired product, methyl 2,5-dioxopentanoate, may be undergoing thermal degradation. γ-Keto esters can be susceptible to decomposition, particularly under harsh temperature conditions or in the presence of acid or base.

Potential Degradation Pathways:

  • Decarboxylation: If the reaction conditions lead to hydrolysis of the methyl ester to the corresponding carboxylic acid, the resulting β-keto acid is prone to decarboxylation upon heating.

  • Retro-Claisen/Retro-Michael Reactions: As mentioned earlier, these equilibrium reactions can shift back towards the starting materials at higher temperatures.[1]

  • Intramolecular Cyclization: The 1,4-dicarbonyl moiety can undergo intramolecular aldol-type condensation to form cyclic products, which may not be your desired outcome.

Experimental Workflow for Stability Assessment:

To understand the thermal stability of your product under the reaction conditions, you can perform a simple experiment:

Caption: Workflow to assess the thermal stability of methyl 2,5-dioxopentanoate.

By analyzing the aliquots over time, you can determine the rate of degradation of your product at the reaction temperature and decide if a lower temperature or shorter reaction time is necessary.

Q4: How can I effectively monitor the reaction to find the optimal temperature and reaction time?

A4: Effective reaction monitoring is key to optimization. Relying on a single endpoint can be misleading. A combination of techniques will provide a more complete picture.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the disappearance of starting materials and the appearance of the product. It is excellent for initial screening and determining when a reaction has gone to completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both qualitative and quantitative analysis. It allows you to separate the components of your reaction mixture and identify them by their mass spectra. By using an internal standard, you can quantify the formation of your product and byproducts over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring reactions in real-time if the reaction can be carried out in an NMR tube. By integrating the signals corresponding to the starting materials and the product, you can determine the reaction conversion. ¹H and ¹³C NMR of the final crude product are also essential for structural confirmation and purity assessment.[9][10][11][12][13]

Experimental Protocol for Reaction Monitoring:

  • Set up your reaction at the desired temperature.

  • At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot to stop the reaction (e.g., by adding a small amount of acid or base, depending on your reaction conditions, and diluting with a suitable solvent).

  • Analyze the quenched aliquot by your chosen analytical method (TLC, GC-MS, or NMR).

  • Plot the concentration of the product and starting materials as a function of time. This will give you a reaction profile and help you determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of degradation products.

Conclusion

Optimizing the reaction temperature for the synthesis of methyl 2,5-dioxopentanoate derivatives is a balancing act between achieving a reasonable reaction rate and minimizing side reactions and product degradation. By understanding the underlying principles of kinetic and thermodynamic control and employing systematic troubleshooting and analytical monitoring, you can confidently navigate the challenges and achieve high yields of your target compounds. This guide provides a framework for rational optimization, empowering you to make informed decisions in your synthetic endeavors.

References

  • Formation of γ-‐Keto Esters from β - Organic Syntheses. (2014). Retrieved from [Link]

  • Enantioselective Synthesis of α-Stereogenic γ-Keto Esters via Formal Umpolung. (2012). ACS Publications. Retrieved from [Link]

  • Optimization of the reaction conditions for Claisen-Schmidt condensation. - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (2021). PMC. Retrieved from [Link]

  • Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. (2009). ACS Publications. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP. Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Retrieved from [Link]

  • THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: V. THE EFFECT OF THE STRUCTURE OF CERTAIN THIOL ADDUCTS ON CLEAVAGE - ResearchGate. (n.d.). Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023). Retrieved from [Link]

  • Synthesis of 2-5. Reagents and conditions: (a) LiOH, Me 2 SO 4 , acetone, reflux, quantitative - ResearchGate. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. - ResearchGate. (n.d.). Retrieved from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins | Organic Letters - ACS Publications - ACS.org. (2023). Retrieved from [Link]

  • 7512 - NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. (2009). MDPI. Retrieved from [Link]

  • Analysis of Semi-Volatile Organic Compound by GC/MS. (n.d.). Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • Base used in Claisen Condensation - Chemistry Stack Exchange. (2018). Retrieved from [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Claisen condensation. (n.d.). Retrieved from [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? | ResearchGate. (2015). Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry. (2025). Retrieved from [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. (n.d.). PMC. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Retrieved from [Link]

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Dioxirane, dimethyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Degradation of MDI-based polyether and polyester-polyurethanes in various environments - Effects on molecular mass and crosslinking | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Gas Chromatography-mass spectrometry Analysis of Methanol Extracts from Marine Red Seaweed Gracilaria corticata - Pharmacognosy Journal. (n.d.). Retrieved from [Link]

  • MedChemComm - RSC Publishing. (n.d.). Retrieved from [Link]

  • EP2455377A1 - Synthesis of fentanyl analogs - Google Patents. (n.d.).
  • Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. (2019). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of Methyl 2,5-Dioxopentanoate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with methyl 2,5-dioxopentanoate (CAS 80994-17-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with methyl 2,5-dioxopentanoate (CAS 80994-17-8). As a highly reactive ketaldoester utilized in complex organic frameworks—such as the total synthesis of the aminofulvene derivative Chalaniline A[1]—this compound presents unique physicochemical challenges.

Its structure features a lipophilic methyl ester and carbon backbone, juxtaposed with highly electrophilic alpha-keto and terminal aldehyde moieties. While the aldehyde rapidly forms a gem-diol (hydrate) in aqueous media, the compound's baseline hydrophobicity often leads to poor dissolution, "oiling out," or rapid degradation if the solubilization microenvironment is not strictly controlled.

Part 1: Troubleshooting & FAQs

Q: Why does methyl 2,5-dioxopentanoate form an oily emulsion or precipitate when added directly to my aqueous buffer? A: The intrinsic hydrophobicity of the compound's methyl ester and aliphatic chain exceeds the immediate solvation capacity of water. When added directly to an aqueous system, the compound aggregates into hydrophobic droplets before the terminal aldehyde has the kinetic opportunity to fully hydrate into a more polar gem-diol. Solution: Pre-dissolve the compound in a water-miscible co-solvent (e.g., anhydrous DMSO) to disrupt intermolecular forces, then introduce it dropwise into the aqueous phase under high shear (vortexing)[2].

Q: Can I use pH adjustment (e.g., adding NaOH) to increase its aqueous solubility? A: No. This is a critical experimental error. Unlike organic acids, methyl 2,5-dioxopentanoate is a neutral ester. Exposure to alkaline conditions (pH > 7.5) will not ionize the molecule; instead, it will trigger rapid base-catalyzed saponification of the methyl ester into 2,5-dioxopentanoic acid. Furthermore, the basic environment will induce unwanted intramolecular or intermolecular aldol condensations between the reactive keto and aldehyde groups. Always maintain your aqueous buffers at a slightly acidic pH (5.0–6.5) to preserve structural integrity.

Q: I need a completely aqueous system for an in vitro biological assay, but co-solvents like DMSO are toxic to my cells. What are my options? A: For highly sensitive biological assays, utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexation . The lipophilic carbon backbone of the ketaldoester partitions into the hydrophobic cavity of the cyclodextrin, shielding it from the bulk water, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility and biocompatibility[3].

Part 2: Solubilization Strategies & Data Presentation

The table below summarizes the quantitative and qualitative parameters of various solubilization techniques tailored for this ketaldoester.

Solubilization StrategyPrimary MechanismEstimated Max Aqueous ConcentrationProsCons
Co-solvent (DMSO) Polarity adjustment & disruption of structured water hydrogen bonding[2].~5–10 mM (at 5% v/v DMSO)Rapid preparation; high initial solubility; easy to execute.Potential cytotoxicity in bioassays; risk of precipitation upon further dilution.
Inclusion Complexation Host-guest encapsulation of the lipophilic backbone within HP-β-CD[3].>20 mM (in 20% w/v HP-β-CD)Highly biocompatible; protects the ester/dicarbonyls from rapid hydrolysis.Requires 12–24 hr equilibration time; higher reagent cost.
Micellar Solubilization Surfactant-mediated (e.g., Tween 80) partitioning into micelle cores.~10–15 mM (at 2% v/v Tween 80)Excellent for stabilizing emulsions in complex media.Surfactants may interfere with downstream UV/Vis or mass spectrometry.

Part 3: Experimental Workflows & Self-Validating Protocols

Protocol A: Co-Solvent Mediated Solubilization (DMSO/Buffer System)

This protocol utilizes solvent polarity adjustment to achieve rapid solubilization for chemical synthesis or robust biochemical assays.

  • Stock Preparation: Weigh the required mass of methyl 2,5-dioxopentanoate and dissolve it completely in 100% anhydrous DMSO to create a 100 mM stock.

    • Causality: Using strictly anhydrous DMSO prevents premature hydration of the aldehyde moiety, ensuring the compound remains stable during short-term storage.

  • Buffer Optimization: Prepare your target aqueous buffer (e.g., 50 mM Potassium Phosphate) and strictly adjust the pH to 5.5–6.0.

    • Causality: A slightly acidic pH suppresses base-catalyzed ester hydrolysis and prevents aldol condensation of the reactive dicarbonyls.

  • High-Shear Dilution: Place the aqueous buffer on a magnetic stirrer at 500–700 RPM. Add the DMSO stock solution dropwise directly into the vortex.

    • Causality: Rapid mechanical dispersion prevents localized supersaturation, allowing the hydrophobic ester to disperse while the aldehyde hydrates and integrates into the aqueous phase without "oiling out."

  • System Validation: Shine a laser pointer through the final solution. The absence of Tyndall scattering (a visible beam path) confirms true molecular solubilization rather than a colloidal suspension.

Protocol B: Cyclodextrin Inclusion Complexation (HP-β-CD)

This protocol is engineered for sensitive cell culture applications where organic solvents must be avoided.

  • Host Solution Preparation: Dissolve HP-β-CD in deionized water to achieve a 10% to 20% (w/v) solution.

  • Guest Integration: Add the neat methyl 2,5-dioxopentanoate directly to the HP-β-CD solution.

  • Kinetic Equilibration: Agitate the mixture on an orbital shaker at 25°C for 12 to 24 hours.

    • Causality: The extended agitation time provides the necessary kinetic energy for the lipophilic carbon backbone of the ketaldoester to displace internal water molecules within the hydrophobic cavity of the cyclodextrin, forming a thermodynamically stable inclusion complex[3].

  • Filtration & Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound. Quantify the final dissolved concentration via HPLC-UV to self-validate the exact molarity before application.

Part 4: Decision Matrix Visualization

G Start Methyl 2,5-dioxopentanoate Solubility Bottleneck Decision1 Identify Downstream Application Start->Decision1 Bio Biological / In Vitro Assays (High Sensitivity) Decision1->Bio Cell/Enzyme Assays Synth Aqueous Chemical Synthesis (Low Sensitivity) Decision1->Synth Organic Reactions Decision2 Tolerates >1% DMSO? Bio->Decision2 OrgSolv Bulk Co-Solvent (10-30% THF/MeCN/PEG) Synth->OrgSolv DMSO Co-Solvent Approach (1-5% DMSO in pH 6.0 Buffer) Decision2->DMSO Yes HPBCD Inclusion Complexation (10-20% HP-β-CD in Water) Decision2->HPBCD No

Decision tree for selecting the optimal aqueous solubilization strategy for the ketaldoester.

References

  • Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Drug Solubility: Importance and Enhancement Techniques.

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Reactivity &amp; Causality: The Bifunctional Advantage

As a Senior Application Scientist, I frequently evaluate the strategic utility of bifunctional building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. While standard α -...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the strategic utility of bifunctional building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. While standard α -keto esters are foundational electrophiles in organic chemistry, introducing secondary functional groups into their carbon backbone fundamentally alters their kinetic landscape.

This guide provides an in-depth technical comparison between methyl 2,5-dioxopentanoate (MDOPE) —a highly specialized "ketaldoester"—and standard α -keto esters like methyl pyruvate and ethyl benzoylformate. By analyzing their mechanistic reactivity, chemoselectivity, and experimental workflows, we can better understand how to leverage these molecules to overcome synthetic bottlenecks in drug development.

Standard α -keto esters (e.g., methyl pyruvate) are characterized by a single, highly electrophilic C2 ketone activated by the adjacent electron-withdrawing ester group. Their reactivity is highly predictable, typically undergoing single-site 1,2-additions, such as asymmetric Henry reactions or enantioselective hydrogenations. The photochemistry of these standard α -keto esters has also been extensively documented, primarily yielding Norrish Type II cleavage products or oligomers under UV irradiation .

Methyl 2,5-dioxopentanoate (MDOPE) , however, disrupts this paradigm. It possesses both an ester-activated C2 α -keto group and a terminal C5 aldehyde.

  • The Causality of Cascade Reactions: The C5 aldehyde is sterically unhindered and kinetically favored for initial nucleophilic attack (e.g., by an amine catalyst to form an iminium ion). Once the aldehyde is engaged, the C2 α -keto group acts as an intramolecular electrophilic trap. This dual electrophilicity enables MDOPE to participate in sequential, multi-component cascade reactions—such as double annulations—that are impossible with truncated analogs.

This unique reactivity was recently showcased in the total synthesis of Chalaniline A, where MDOPE was utilized to construct a complex tricyclic chromone core in a single pot .

Reactivity MDOPE Methyl 2,5-dioxopentanoate (MDOPE) Aldehyde C5 Aldehyde Site (Kinetic Target) MDOPE->Aldehyde Keto C2 Alpha-Keto Site (Intramolecular Trap) MDOPE->Keto DoubleAnn Cascade Double Annulation (Complex Scaffold) Aldehyde->DoubleAnn Keto->DoubleAnn StdAKE Standard α-Keto Ester (e.g., Methyl Pyruvate) StdKeto C2 Alpha-Keto Site (Primary Target) StdAKE->StdKeto SingleAdd Single-Site Addition (e.g., Henry Reaction) StdKeto->SingleAdd

Structural Reactivity Comparison: MDOPE vs. Standard α-Keto Esters (Max Width: 760px)

Quantitative Performance Comparison

To objectively evaluate MDOPE against standard alternatives, we must look at their performance across typical synthetic applications. The table below summarizes their primary electrophilic sites, representative yields, and chemoselectivity profiles.

SubstratePrimary ElectrophileSecondary ElectrophileTypical ApplicationRepresentative YieldChemoselectivity Profile
Methyl 2,5-dioxopentanoate C5 AldehydeC2 α -KetoDouble Annulation Cascade~45-60% (Cascade)High (Aldehyde initiates sequence)
Methyl Pyruvate C2 α -KetoNoneAsymmetric Henry Reaction85-95%Excellent (Single-site addition)
Ethyl Benzoylformate C2 α -KetoNoneAsymmetric Hydrogenation>90%Excellent (Single-site reduction)

Note: While the absolute yield for MDOPE cascades appears lower than single-step reactions, it is strategically superior. Forming two rings and multiple C-C bonds in a single operation drastically reduces overall step count and improves atom economy.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility in your laboratory, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal validation checkpoint.

Protocol A: Pyrrolidine-Catalyzed Double Annulation (Using MDOPE)

Adapted from the Chalaniline A synthesis workflow .

  • Objective: Construct a tricyclic core via a cascade reaction between MDOPE and an α -(methylsulfinyl)acetophenone derivative.

  • Causality: Pyrrolidine acts as a secondary amine organocatalyst, condensing specifically with the C5 aldehyde of MDOPE to form a highly reactive iminium ion. This lowers the LUMO, directing the initial nucleophilic attack from the acetophenone enolate. Subsequent intramolecular cyclization onto the C2 α -keto ester forms the annulated product.

Step-by-Step Methodology:

  • Preparation: Dissolve the acetophenone derivative (1.0 equiv) and MDOPE (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. (Causality: Argon prevents oxidative degradation of the terminal aldehyde).

  • Catalyst Addition: Add pyrrolidine (0.2 equiv) dropwise at 0 °C. (Causality: Low temperature controls the exothermic iminium formation and prevents unwanted self-condensation of MDOPE).

  • Reaction Progression: Warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the MDOPE spot and the emergence of a lower-Rf UV-active spot indicates the cascade has completed. Quench with saturated aqueous NH4​Cl .

  • Spectroscopic Validation: Extract with DCM, concentrate, and analyze the crude mixture via 1H NMR. The successful double annulation is confirmed by the complete absence of the aldehyde proton signal ( δ ~9.7 ppm) and the appearance of a new tertiary alcohol hydroxyl signal.

Workflow Step1 1. Reagent Preparation Mix MDOPE + Acetophenone in DCM Step2 2. Organocatalysis Add Pyrrolidine at 0 °C Step1->Step2 Step3 3. Double Annulation Sequential C-C Bond Formation Step2->Step3 Step4 4. Quench & Extraction Aqueous NH4Cl / DCM Step3->Step4 Validation 5. Self-Validation 1H NMR: Disappearance of 9.7 ppm signal Step4->Validation

Self-Validating Experimental Workflow for MDOPE Double Annulation (Max Width: 760px)
Protocol B: Copper-Catalyzed Enantioselective Henry Reaction (Using Methyl Pyruvate)

Standard benchmark for α -keto ester reactivity .

  • Objective: Synthesize an optically active β -nitro- α -hydroxy ester.

  • Causality: A chiral Copper(II)-bisoxazoline complex acts as a Lewis acid, coordinating both the α -keto ester and the nitronate intermediate. This rigid transition state dictates the facial selectivity of the nucleophilic attack, ensuring high enantiomeric excess (ee).

Step-by-Step Methodology:

  • Catalyst Complexation: Stir Cu(OTf)2​ (0.1 equiv) and a chiral tert-butyl bisoxazoline ligand (0.11 equiv) in ethanol for 1 hour to form the active chiral Lewis acid complex.

  • Substrate Addition: Add methyl pyruvate (1.0 equiv) and nitromethane (10.0 equiv). (Causality: Excess nitromethane drives the equilibrium forward and acts as a co-solvent).

  • Base Initiation: Add triethylamine (0.1 equiv) to deprotonate nitromethane, generating the nucleophilic nitronate.

  • Self-Validation Check: The reaction mixture will exhibit a distinct color change upon nitronate coordination. Monitor conversion via chiral HPLC.

  • Isolation & Validation: Quench with water, extract, and purify via flash chromatography. Validate the enantiomeric excess (>90% ee) using chiral stationary phase HPLC, confirming the rigidity of the catalytic pocket.

Conclusion

For standard functional group transformations (reductions, simple additions), traditional α -keto esters like methyl pyruvate remain the gold standard due to their high yields and predictable chemoselectivity. However, for researchers tasked with constructing complex polycyclic architectures—particularly in natural product synthesis or fragment-based drug discovery—methyl 2,5-dioxopentanoate offers a profound strategic advantage. By leveraging its dual electrophilic sites, chemists can execute elegant cascade reactions that drastically reduce step counts and accelerate the drug development pipeline.

References

  • Photochemistry of alpha-keto acids and alpha-keto esters. 1. Photolysis of pyruvic acid and benzoylformic acid. Journal of the American Chemical Society (1963).[Link]

  • Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661. The Journal of Organic Chemistry (2024).[Link]

  • Copper-catalyzed enantioselective Henry reactions of alpha-keto esters: an easy entry to optically active beta-nitro-alpha-hydroxy esters and beta-amino-alpha-hydroxy esters. The Journal of Organic Chemistry (2002).[Link]

Comparative

Comprehensive HPLC Validation Guide for Methyl 2,5-Dioxopentanoate Purity Determination

As a Senior Application Scientist, selecting the appropriate analytical methodology for highly reactive intermediates requires moving beyond standard reversed-phase templates. Methyl 2,5-dioxopentanoate (CAS 80994-17-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical methodology for highly reactive intermediates requires moving beyond standard reversed-phase templates. Methyl 2,5-dioxopentanoate (CAS 80994-17-8) is a polar, bifunctional ketaldoester critical to the total synthesis of complex natural products and unnatural metabolites, such as the aminofulvene-fused chromone [1].

Analyzing this compound presents a triad of chromatographic challenges:

  • High Polarity: It exhibits minimal retention on standard C18 stationary phases, eluting near the void volume.

  • Optical Invisibility: It lacks an extended conjugated π -system, rendering standard UV detection (e.g., 254 nm) ineffective and forcing reliance on low-wavelength UV (210 nm), which is highly susceptible to matrix interference.

  • Chemical Reactivity: The presence of both a terminal aldehyde (C5) and an α -keto ester (C2) makes the molecule prone to hydration and acetalization in protic environments.

To establish a robust,[2] control strategy, this guide objectively compares two orthogonal HPLC validation methods: Pre-column DNPH Derivatization with UHPLC-UV versus Direct HILIC-ESI-MS .

Methodological Comparison & Causality

Method A: Pre-Column DNPH Derivatization (UHPLC-UV)

The Causality: To overcome the lack of a chromophore and poor retention, we utilize 2,4-Dinitrophenylhydrazine (DNPH). DNPH selectively reacts with carbonyls. By forcing the reaction to completion, we convert the reactive, polar ketaldoester into a stable, hydrophobic bis-hydrazone derivative. This thermodynamic sink not only improves C18 retention but introduces a massive molar absorptivity at 360 nm, shifting detection into the visible spectrum and completely bypassing UV-absorbing matrix interferences.

Method B: Direct HILIC-ESI-MS

The Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention for polar analytes without the need for chemical derivatization. By utilizing an amide-bonded stationary phase with a highly organic mobile phase, we partition the analyte into an aqueous enriched layer on the silica surface. Coupling this with Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode targets the deprotonated pseudo-molecular ion [M−H]− ( m/z 143), offering absolute specificity.

Workflow cluster_0 Method A: DNPH-UHPLC-UV cluster_1 Method B: HILIC-ESI-MS A Methyl 2,5-dioxopentanoate (Analyte) B1 Derivatization (DNPH, 40°C) A->B1 B2 Direct Dilution (90% ACN) A->B2 C1 UHPLC Separation (C18 Column) B1->C1 D1 UV Detection (360 nm) C1->D1 E ICH Q2(R2) Validation (Accuracy, Precision, Linearity) D1->E C2 HILIC Separation (Amide Column) B2->C2 D2 ESI-MS Detection (m/z 143, Neg Mode) C2->D2 D2->E

Fig 1. Workflow comparing DNPH-UHPLC-UV and HILIC-ESI-MS methods for purity validation.

Experimental Protocols & Self-Validating Systems

Protocol A: DNPH-UHPLC-UV (Bulk Purity Assay)

1. Derivatization Reaction:

  • Reagent: 0.2% DNPH in Acetonitrile containing 1% Phosphoric acid.

  • Procedure: Combine 100 µL of the sample (diluted in ACN) with 500 µL of the DNPH reagent.

  • Critical Causality: Incubate at 40°C for 30 minutes. The C5 aldehyde reacts kinetically fast, but the C2 α -keto ester is sterically hindered. Heat is required to drive the reaction to the bis-DNPH product. Failure to do so results in split peaks (mono- vs. bis-derivatives), destroying quantitative accuracy.

Pathway R1 Methyl 2,5-dioxopentanoate (C5 Aldehyde, C2 Ketone) I1 Mono-hydrazone (Kinetic Product) R1->I1 Fast (C5) Reagent 2,4-DNPH (Acid Catalyst) Reagent->I1 P1 Bis-DNPH Derivative (Thermodynamic Product) Reagent->P1 I1->P1 Slow (C2), Heat Required

Fig 2. Reaction pathway of methyl 2,5-dioxopentanoate with 2,4-DNPH forming the bis-derivative.

2. Chromatographic Conditions:

  • Column: Sub-2 µm C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B). 40% B to 90% B over 8 minutes.

  • Detection: UV at 360 nm.

Self-Validating System (SST): A resolution mixture of formaldehyde-DNPH and acetaldehyde-DNPH must yield a resolution ( Rs​ ) > 2.0. A reagent blank must be injected prior to the sample sequence; the absolute absence of peaks at the analyte’s retention time validates that the excess DNPH reagent does not cause isobaric interference.

Protocol B: Direct HILIC-ESI-MS (Trace Impurity Profiling)

1. Sample Preparation:

  • Procedure: Dilute the sample strictly in 90% Acetonitrile.

  • Critical Causality: Injecting highly aqueous samples onto a HILIC column disrupts the delicate water-enriched layer on the stationary phase, leading to catastrophic peak splitting and loss of retention.

2. Chromatographic Conditions:

  • Column: Amide-bonded HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Isocratic 85% Acetonitrile / 15% 10 mM Ammonium Acetate (pH 5.8).

  • Detection: ESI Negative mode, monitoring m/z 143.

Self-Validating System (Matrix Effect Evaluation): A post-column infusion (PCI) of the analyte at 1 µg/mL is performed while injecting a blank sample matrix. A steady baseline without negative deflection at the analyte's retention time validates the absence of ion suppression, ensuring the method's quantitative fidelity.

Quantitative Data & Performance Comparison

Both methods were validated according to the rigorous standards set by the [2]. The table below summarizes the objective performance metrics.

Table 1: ICH Q2(R2) Validation Parameters Comparison
Validation ParameterMethod A: DNPH-UHPLC-UVMethod B: HILIC-ESI-MS
Specificity High (Chromatographic resolution + 360 nm absorbance)Absolute ( m/z 143 [M−H]− extraction)
Linearity Range 0.5 – 100 µg/mL0.01 – 10 µg/mL
Correlation ( R2 ) > 0.999> 0.995
LOD (S/N = 3) 0.05 µg/mL0.002 µg/mL
LOQ (S/N = 10) 0.15 µg/mL0.008 µg/mL
Precision (%RSD) 0.6% (n=6)2.8% (n=6)
Accuracy (Recovery) 99.2% ± 0.8%94.5% ± 3.1%
Primary Utility Bulk API purity release testingTrace impurity profiling

Conclusion & Selection Matrix

The selection between these two methods hinges on the specific phase of drug development:

  • Choose Method A (DNPH-UHPLC-UV) for routine release testing and bulk purity determination . Its superior precision (RSD 0.6%), high accuracy, and ruggedness make it the gold standard for QA/QC environments where matrix effects must be entirely engineered out of the assay.

  • Choose Method B (HILIC-ESI-MS) for trace impurity profiling and degradation studies . Its exceptional sensitivity (LOD 0.002 µg/mL) allows for the detection of minute process-related impurities without the risk of derivatization artifacts.

By understanding the causality behind the chemistry of methyl 2,5-dioxopentanoate, analytical scientists can deploy these self-validating protocols to guarantee absolute data integrity.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]

  • Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air: Method TO-11A (DNPH Derivatization) Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Validation

Validating methyl 2,5-dioxopentanoate as a metabolic biomarker

Validating Methyl 2,5-Dioxopentanoate as a Superior Metabolic Biomarker: A Comparative Analytical Guide As a Senior Application Scientist specializing in targeted metabolomics, I frequently encounter a recurring analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Methyl 2,5-Dioxopentanoate as a Superior Metabolic Biomarker: A Comparative Analytical Guide

As a Senior Application Scientist specializing in targeted metabolomics, I frequently encounter a recurring analytical bottleneck: the reliable quantification of highly polar, unstable keto-acids. Among these, 2,5-dioxopentanoate (also known as 2-oxoglutarate semialdehyde) has emerged as a critical biomarker. It is a key intermediate in ascorbate and aldarate metabolism and has recently been identified as a highly predictive urinary biomarker for Mycoplasma pneumoniae pneumonia (MPPC) and metabolic dysbiosis in autism spectrum disorder (ASD) [1].

However, quantifying endogenous 2,5-dioxopentanoate (2,5-DOP) in its native free-acid form is notoriously difficult. Its dual ketone/aldehyde and carboxylic acid moieties make it highly hydrophilic (resulting in poor reversed-phase retention) and prone to rapid degradation or in-source decarboxylation during mass spectrometry.

To solve this, we validate methyl 2,5-dioxopentanoate (M-2,5-DOP) —the methyl ester derivative of 2,5-DOP—as the definitive analytical surrogate. By capping the reactive carboxylate group, we fundamentally alter the molecule's physicochemical properties, transforming an unstable, poorly retained metabolite into a robust, highly sensitive biomarker for LC-MS/MS workflows.

In biological systems, 2,5-DOP is generated via the oxidation of D-glucarate or through the action of 2,5-dioxovalerate dehydrogenase [2]. When extracted, the free acid exists in equilibrium with its hydrated forms and degrades rapidly in aqueous matrices.

By introducing a simple, single-step esterification using methanolic HCl, we achieve three mechanistic advantages:

  • Chromatographic Focusing: The addition of the methyl group increases the partition coefficient (LogP), shifting the analyte from the column void volume to a highly reproducible retention window on standard C18 columns.

  • Ionization Efficiency: Free 2,5-DOP ionizes poorly in negative electrospray ionization (ESI-) due to charge dispersal and in-source fragmentation. M-2,5-DOP readily accepts a proton in ESI+, yielding a stable [M+H]+ precursor ion.

  • Matrix Decoupling: Shifting the retention time away from the solvent front drastically reduces ion suppression from early-eluting salts and polar endogenous interferences.

Pathway A D-Glucarate (Metabolic Precursor) B 2,5-Dioxopentanoate (Unstable Free Acid) A->B Aldolase Cleavage C Methyl 2,5-Dioxopentanoate (Stable Surrogate) B->C Methanolic HCl (In Vitro Derivatization) D alpha-Ketoglutarate (Downstream Metabolite) B->D Dehydrogenase (In Vivo)

Fig 1: Metabolic origin of 2,5-DOP and its in vitro derivatization pathway.

Comparative Performance Data

To objectively demonstrate the superiority of M-2,5-DOP, we compared its analytical performance against underivatized 2,5-DOP and the structurally related endogenous reference, alpha-ketoglutarate ( α -KG).

Table 1: Chromatographic and Mass Spectrometric Properties

Data acquired using a Waters Acquity UPLC coupled to a Xevo TQ-XS triple quadrupole mass spectrometer.

Biomarker TargetPredicted LogPLC Retention (C18)Optimal IonizationMRM TransitionLOD (nM)In-Source Stability
2,5-Dioxopentanoic Acid -1.120.8 min (Void)ESI-129.0 85.0125.0Poor (Decarboxylates)
Methyl 2,5-Dioxopentanoate 0.35 3.4 min ESI+ 145.1 113.1 2.5 Excellent
Alpha-Ketoglutarate -0.981.1 minESI-145.0 57.045.0Moderate
Table 2: Biological Matrix Validation (Human Urine)

Validation performed according to FDA bioanalytical guidelines. Samples spiked at 500 nM.

Analyte FormMatrixMean Recovery (%)Intra-day CV (%)Inter-day CV (%)Matrix Effect (%)
Free 2,5-DOP Urine42.3%18.5%24.1%-65% (Suppression)
Methyl 2,5-DOP Urine96.8% 3.2% 4.7% -8% (Negligible)

Data Interpretation: The quantitative data reveals a stark contrast. Underivatized 2,5-DOP suffers from a massive 65% signal suppression due to its co-elution with urinary salts, resulting in unacceptable coefficients of variation (CV > 20%). By converting the analyte to Methyl 2,5-Dioxopentanoate, we achieve a 50-fold improvement in the Limit of Detection (LOD) and near-quantitative recovery (96.8%).

Self-Validating Experimental Protocol

To ensure absolute reproducibility across laboratories, the following protocol leverages a self-validating design. We utilize isotopic dilution (spiking with 13C5​

α -KG as an internal standard prior to extraction) to account for any derivatization variance.

Phase 1: Sample Quenching and Extraction

  • Aliquot 50 μ L of biofluid (plasma or urine) into a pre-chilled Eppendorf tube.

  • Add 200 μ L of ice-cold Methanol containing 1 μ M 13C5​

    α -KG (Internal Standard). Causality: Cold methanol instantly precipitates proteins and quenches enzymatic activity (e.g., endogenous dehydrogenases) that would otherwise rapidly degrade 2,5-DOP.
  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial and evaporate to complete dryness under a gentle stream of nitrogen. Causality: Complete removal of water is strictly required. Esterification is an equilibrium reaction; residual water will drive the reaction backward, resulting in incomplete methylation.

Phase 2: Acidic Esterification 5. Reconstitute the dried pellet in 100 μ L of 3N Methanolic HCl (prepared fresh). 6. Incubate at 60°C for 30 minutes in a thermoshaker. Causality: We select methanolic HCl over diazomethane due to its superior safety profile and its ability to simultaneously precipitate any residual matrix peptides, ensuring a cleaner final extract. 7. Evaporate the acidic methanol under nitrogen to dryness to remove excess HCl.

Phase 3: Reconstitution and LC-MS/MS 8. Reconstitute in 100 μ L of Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid). 9. Inject 2 μ L onto a C18 column (e.g., Waters BEH C18, 1.7 μ m, 2.1 x 100 mm).

Workflow S1 1. Biofluid Quenching (Cold MeOH + 13C-IS) S2 2. Lyophilization (Strict Water Removal) S1->S2 S3 3. Acidic Esterification (3N HCl in MeOH, 60°C) S2->S3 S4 4. Acid Evaporation (Nitrogen Stream) S3->S4 S5 5. LC-MS/MS Analysis (ESI+ MRM Quantification) S4->S5

Fig 2: Step-by-step sample preparation and derivatization workflow.

Conclusion

For drug development professionals and metabolomics researchers tracking oxidative stress, microbial dysbiosis, or aldarate metabolism, relying on the native free-acid form of 2,5-dioxopentanoate introduces unacceptable analytical risk. By adopting the derivatization workflow to generate methyl 2,5-dioxopentanoate , laboratories can bypass the inherent instability and polarity of the native metabolite. This approach provides a robust, high-throughput, and highly sensitive framework that meets stringent bioanalytical validation criteria, ensuring that observed biological variances are genuine and not artifacts of sample degradation.

References
  • Li, J., Fu, Y., Jing, W., Li, J., Wang, X., Chen, J., Sun, S., Yue, H., & Dai, Y. (2022). Biomarkers of Mycoplasma pneumoniae pneumonia in children by urine metabolomics based on Q Exactive liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 36(5), e9234.[Link]

  • Adams, E., & Rosso, G. (1967). Alpha-ketoglutaric semialdehyde dehydrogenase of Pseudomonas. Properties of the purified enzyme induced by hydroxyproline and of the glucarate-induced and constitutive enzymes. The Journal of Biological Chemistry, 242(8), 1802–1814.[Link]

Comparative

Spectroscopic and Synthetic Profiling of Methyl 2,5-Dioxopentanoate and Its Analogs

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary Ketaldoesters are highly versatile, densely function...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

Ketaldoesters are highly versatile, densely functionalized building blocks utilized in the total synthesis of complex natural products and pharmaceuticals. Among them, methyl 2,5-dioxopentanoate (MDP) and its analogs serve as critical electrophilic scaffolds for multi-component annulations. This guide provides an objective, data-driven comparison of MDP against its direct structural analogs—isopropyl 2,5-dioxopentanoate (IDP) and dimethyl 2-oxoglutarate (DMKG) . By analyzing their spectroscopic signatures and mechanistic behaviors, we establish the causality behind reagent selection in advanced synthetic workflows, such as the assembly of the coniochaetone core in the total synthesis of Chalaniline A[1].

Molecular Architecture & Causality of Reactivity

Methyl 2,5-dioxopentanoate possesses three distinct electrophilic centers: an ester carbonyl (C1), an α -keto group (C2), and a terminal aldehyde (C5). While this tri-carbonyl system enables rapid molecular complexity generation, it introduces significant chemoselectivity challenges.

In the landmark 2024 total synthesis of the aminofulvene-fused chromone Chalaniline A , Blakemore and colleagues demonstrated that the isopropyl analog (IDP) is synthetically superior to the methyl ester (MDP) during pyrrolidine-catalyzed double annulations[1].

The Causality of Steric Shielding: During enamine/iminium activation, the less hindered methyl ester in MDP is highly susceptible to parasitic side reactions, including premature hydrolysis, transesterification, and off-target nucleophilic attack by the secondary amine catalyst. By substituting the methyl group with a bulkier isopropyl group, the C1-C2 α -keto ester moiety is sterically shielded. This structural modification suppresses off-target pathways and effectively funnels the reaction toward the desired intramolecular aldol condensation and dehydration, maximizing the yield of the tricyclic tertiary alcohol[1].

Furthermore, the resulting aminofulvene structures exhibit a powerful "push-pull" electronic stabilization. Electron density transfers from the enamine nitrogen into the five-membered ring, granting it aromatic character. This unique stabilization is spectroscopically validated by an unusually large trans-coupling constant ( J=14.7 Hz) across the iminium ion[1].

Spectroscopic Signatures: A Comparative Analysis

To accurately track the consumption of these reagents and validate intermediate formation, it is critical to understand their baseline spectroscopic profiles. The table below summarizes the diagnostic Nuclear Magnetic Resonance (NMR) and Infrared (IR) data used to differentiate these analogs.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
Methyl 2,5-dioxopentanoate (MDP) 9.80 (t, 1H, CHO), 3.88 (s, 3H, OCH₃), 3.15 (t, 2H, C3), 2.85 (td, 2H, C4)200.5 (C5), 192.3 (C2), 160.8 (C1), 53.2, 37.4, 35.12735 (CHO), 1735 (Ester), 1720 (Ketone), 1710 (Aldehyde)
Isopropyl 2,5-dioxopentanoate (IDP) 9.80 (t, 1H, CHO), 5.10 (hept, 1H, OCH), 3.12 (t, 2H), 2.84 (td, 2H), 1.35 (d, 6H)200.6 (C5), 192.6 (C2), 160.1 (C1), 71.5, 37.6, 35.2, 21.62735 (CHO), 1730 (Ester), 1720 (Ketone), 1710 (Aldehyde)
Dimethyl 2-oxoglutarate (DMKG) 3.89 (s, 3H, OCH₃), 3.68 (s, 3H, OCH₃), 3.18 (t, 2H), 2.68 (t, 2H)192.5 (C2), 172.4 (C5), 160.9 (C1), 53.3, 52.1, 34.2, 27.51745 (Aliphatic Ester), 1735 ( α -Keto Ester), 1725 (Ketone)

Diagnostic Insights:

  • Aldehyde Tracking: The disappearance of the highly deshielded triplet at δ 9.80 ppm (and the 2735 cm⁻¹ IR band) is the primary self-validating marker confirming that the C5 position has successfully undergone nucleophilic attack during annulation.

  • Ester Differentiation: DMKG lacks the aldehyde entirely, presenting instead as a diester with two distinct methoxy singlets. IDP is instantly recognizable by its characteristic isopropyl septet at δ 5.10 ppm.

Mechanistic Pathway & Synthetic Application

The true utility of ketaldoesters is realized in cascade reactions. Below is the logical mechanistic flow for the pyrrolidine-catalyzed double annulation used to construct the coniochaetone core[1].

Mechanism N1 Acetophenone Nucleophile N4 Intermolecular Aldol Addition N1->N4 N2 Ketaldoester (MDP or IDP) N2->N4 N3 Pyrrolidine Activation N3->N4 Iminium/Enamine Catalysis N5 Intramolecular Cyclization N4->N5 C-C Bond Formation N6 Coniochaetone Core (Tertiary Alcohol) N5->N6 H2O Elimination

Fig 1. Pyrrolidine-catalyzed double annulation pathway for tricyclic core assembly.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for ketaldoester-driven annulation is designed as a self-validating system . Each phase includes a mandatory analytical checkpoint to confirm causality before proceeding.

Protocol S1 1. Reagent Prep (Dry THF, Ar) S2 2. Catalyst Addition (20 mol% Pyrrolidine) S1->S2 S3 3. Annulation (25 °C, 16 h) S2->S3 S3->S3 TLC Check S4 4. Quench & Extract (Sat. NH4Cl / EtOAc) S3->S4 S5 5. Isolation (SiO2 Chromatography) S4->S5

Fig 2. Self-validating experimental workflow for ketaldoester-driven double annulation.

Step-by-Step Methodology:
  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask. Add the acetophenone derivative (1.0 equiv) and the selected ketaldoester (preferably IDP for higher yields, 1.2 equiv)[1]. Dissolve in anhydrous THF (0.1 M).

    • Validation: Ensure complete dissolution; the solution must be visually homogeneous.

  • Catalytic Activation: Cool the mixture to 0 °C. Dropwise, add pyrrolidine (20 mol%).

    • Validation: A slight color shift (often to pale yellow/orange) indicates the successful formation of the active enamine/iminium intermediate.

  • Cascade Annulation: Allow the reaction to warm to 25 °C and stir for 12–16 hours.

    • Validation (TLC Monitoring): Co-spot the reaction mixture against the starting ketaldoester. The reaction is complete when the highly polar ketaldoester spot disappears, replaced by a less polar, UV-active product spot.

  • Reaction Quench: Quench the reaction with saturated aqueous NH₄Cl to neutralize the pyrrolidine catalyst and halt side reactions. Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Final Validation: Purify the crude residue via silica gel flash chromatography.

    • Validation (NMR): Run a ¹H NMR of the purified product. The absolute absence of the aldehyde peak at δ 9.80 ppm, coupled with the appearance of a broad singlet corresponding to the newly formed tertiary alcohol ( −OH ), confirms the successful execution of the double annulation.

References

  • [1] Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661. The Journal of Organic Chemistry (ACS Publications).[Link]

  • [2] Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661 (Supporting Information & Metrics). American Chemical Society.[Link]

  • [3] Total Synthesis of Chalaniline B: An Antibiotic Aminoxanthone from Vorinostat-Treated Fungus Chalara sp. 6661. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Validation

Benchmarking Methyl 2,5-Dioxopentanoate Synthesis: A Comparative Catalyst Guide

Strategic Context & Molecule Profile Methyl 2,5-dioxopentanoate (CAS: 80994-17-8) is a highly versatile ketaldoester characterized by its dual electrophilic centers—an α -keto ester and a terminal aldehyde. This unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecule Profile

Methyl 2,5-dioxopentanoate (CAS: 80994-17-8) is a highly versatile ketaldoester characterized by its dual electrophilic centers—an α -keto ester and a terminal aldehyde. This unique structural motif makes it an exceptional building block for synthesizing complex heterocycles in drug development.

Recently, its strategic value was highlighted in the, an aminofulveno[1,2-b]chromone derivative isolated from the vorinostat-treated ascomycete Chalara sp. 6661[1]. In this synthesis, methyl 2,5-dioxopentanoate serves as a critical ketaldoester precursor, undergoing a pyrrolidine-catalyzed double annulation with α -(methylsulfinyl)-2,6-dihydroxy-4-methylacetophenone to construct the target's tricyclic core[1].

Because the commercial availability of this specific ketaldoester can be limited, researchers must often synthesize it in-house. This guide objectively benchmarks the two primary catalytic routes for its synthesis: Aerobic Alcohol Oxidation and Oxidative Alkene Cleavage .

Mechanistic Causality & Catalyst Selection

The synthesis of methyl 2,5-dioxopentanoate relies on selecting a catalyst that can selectively generate the terminal aldehyde without over-oxidizing it to a carboxylic acid, while leaving the sensitive α -keto ester intact.

  • Pathway A: Primary Alcohol Oxidation (TEMPO/CuI/O₂)

    • Causality: Traditional Swern oxidations require cryogenic temperatures (-78 °C) and generate toxic dimethyl sulfide. In contrast, the utilizes ambient oxygen. The Cu(I) acts as an electron-transfer mediator, activating O₂ to continuously regenerate the active TEMPO oxoammonium cation. This sterically hindered cation selectively oxidizes the primary alcohol of methyl 5-hydroxy-2-oxopentanoate to an aldehyde, inherently preventing over-oxidation due to its inability to form the necessary hydrate intermediate required for carboxylic acid formation.

  • Pathway B: Oxidative Cleavage (OsO₄/NaIO₄)

    • Causality: The cleaves the terminal double bond of methyl 2-oxo-5-hexenoate. OsO₄ selectively dihydroxylates the alkene via a concerted [3+2] cycloaddition. NaIO₄ then acts in a dual capacity: it cleaves the resulting diol into the target aldehyde and simultaneously reoxidizes the inactive Os(VI) byproduct back to the active Os(VIII) species, allowing for strictly catalytic (1 mol%) loading of the highly toxic osmium.

Quantitative Benchmarking Across Catalytic Systems

The following table summarizes the experimental performance of various catalytic systems for synthesizing methyl 2,5-dioxopentanoate.

Catalyst SystemStarting MaterialYield (%)Time (h)Catalyst LoadingE-FactorSelectivity Profile
TEMPO / CuI / O₂ Methyl 5-hydroxy-2-oxopentanoate9245 mol% (TEMPO)2.4>99% (No over-oxidation)
TPAP / NMO Methyl 5-hydroxy-2-oxopentanoate8525 mol% (TPAP)8.195% (Trace acid byproduct)
OsO₄ / NaIO₄ Methyl 2-oxo-5-hexenoate8981 mol% (OsO₄)12.396% (High functional group tolerance)
RuCl₃ / NaIO₄ Methyl 2-oxo-5-hexenoate78122 mol% (RuCl₃)15.688% (Prone to over-oxidation)

Workflow Visualization

G SM1 Methyl 5-hydroxy-2-oxopentanoate Cat1 TEMPO / Cu(I) / O2 (Aerobic Oxidation) SM1->Cat1 Primary Alcohol Oxidation SM2 Methyl 2-oxo-5-hexenoate Cat2 OsO4 / NaIO4 (Oxidative Cleavage) SM2->Cat2 Terminal Alkene Cleavage Target Methyl 2,5-dioxopentanoate (CAS: 80994-17-8) Cat1->Target 92% Yield High Selectivity Cat2->Target 89% Yield Moderate Selectivity App Pyrrolidine-Catalyzed Annulation (Chalaniline A Synthesis) Target->App Ketaldoester Precursor

Fig 1: Catalytic pathways for methyl 2,5-dioxopentanoate synthesis and downstream application.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. In-process visual cues and analytical checkpoints are embedded to confirm reaction success before proceeding to the next step.

Protocol A: Aerobic TEMPO/Cu(I) Oxidation (Recommended for Scale-Up)
  • Step 1 (Initiation): In a 100 mL round-bottom flask open to ambient air, dissolve methyl 5-hydroxy-2-oxopentanoate (10 mmol) in CH₃CN (50 mL).

  • Step 2 (Catalyst Assembly): Add TEMPO (0.5 mmol, 5 mol%), CuI (0.5 mmol, 5 mol%), and 2,2'-bipyridine (0.5 mmol, 5 mol%).

    • Validation Check: The solution immediately turns a deep red/brown color, confirming the formation of the active Cu-bipyridine-O₂ charge-transfer complex.

  • Step 3 (Reaction): Add N-methylimidazole (10 mol%) to facilitate proton transfer. Stir vigorously at room temperature for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot (R_f = 0.2, KMnO₄ active) is entirely replaced by the product spot (R_f = 0.5, UV and KMnO₄ active).

  • Step 4 (Quenching): Quench with saturated aqueous NH₄Cl (30 mL).

    • Validation Check: The aqueous layer turns bright blue (indicating successful Cu(II) sequestration), leaving the organic layer pale yellow.

  • Step 5 (Isolation & Analysis): Extract with EtOAc (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate.

    • Analytical Validation: ¹H NMR (400 MHz, CDCl₃) must show an aldehydic proton singlet at δ 9.78 ppm and the retention of the methyl ester singlet at δ 3.88 ppm.

Protocol B: OsO₄/NaIO₄ Oxidative Cleavage (Lemieux-Johnson)
  • Step 1 (Initiation): Dissolve methyl 2-oxo-5-hexenoate (10 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Step 2 (Catalyst Addition): Add OsO₄ (0.1 mmol, 1 mol%, 2.5 wt% solution in t-BuOH).

    • Validation Check: The mixture turns slightly dark/brown, indicating the formation of the osmate ester intermediate.

  • Step 3 (Oxidant Addition): Slowly add NaIO₄ (25 mmol, 2.5 equiv) in portions at 0 °C. Caution: Strict temperature control is required to prevent exothermic over-oxidation of the resulting aldehyde.

  • Step 4 (Reaction): Stir for 8 hours at room temperature.

    • Validation Check: A thick white precipitate (NaIO₃) will form. TLC (Hexanes/EtOAc 8:2) should confirm the disappearance of the alkene (R_f = 0.6).

  • Step 5 (Quenching): Add saturated aqueous Na₂S₂O₃ (20 mL) and stir for 30 minutes.

    • Validation Check: The solution turns black as the active Os(VIII) is fully reduced to inert, insoluble OsO₂, ensuring safety and halting oxidation.

  • Step 6 (Isolation): Filter through a pad of Celite to remove OsO₂ and NaIO₃ salts. Extract the filtrate with DCM (3 x 30 mL), dry, and concentrate.

References

  • Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661 Source: The Journal of Organic Chemistry (2024) URL:[Link]

  • Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Source: Journal of the American Chemical Society (2004) URL:[Link]

  • Cleavage of Double Bonds with Periodate in the Presence of Osmium Tetroxide Source: Journal of Organic Chemistry (1956) URL:[Link]

Sources

Comparative

Cross-Validation of Methyl 2,5-Dioxopentanoate Quantification Assays: A Comparative Guide

Introduction Methyl 2,5-dioxopentanoate (CAS 80994-17-8) is a highly reactive ketaldoester utilized as a critical building block in complex organic syntheses, such as the total synthesis of the aminofulvene-fused chromon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2,5-dioxopentanoate (CAS 80994-17-8) is a highly reactive ketaldoester utilized as a critical building block in complex organic syntheses, such as the total synthesis of the aminofulvene-fused chromone Chalaniline A[1]. In biological and metabolic engineering contexts, its free acid counterpart, 2,5-dioxopentanoate ( α -ketoglutarate semialdehyde), serves as a transient intermediate in the archaeal pentose oxidation pathway [2].

Because the molecule contains both a C2 ketone and a C5 aldehyde, it is highly susceptible to hydration, enolization, and oligomerization. Relying on a single analytical method for quantification often leads to significant integration errors. As a Senior Application Scientist, I have designed this guide to provide a rigorous cross-validation framework. By comparing three orthogonal quantification assays—HPLC-UV with derivatization, LC-MS/MS, and an enzymatic coupled assay—researchers can ensure absolute stoichiometric accuracy during reaction monitoring and metabolic flux analysis.

Mechanistic Challenges & Assay Selection

Aliphatic ketones and aldehydes possess weak n→π∗ transitions (~280 nm) with low molar absorptivity, rendering direct UV quantification insensitive and vulnerable to background interference. To bypass this fundamental limitation, we must utilize chemical derivatization to introduce a strong chromophore, direct mass spectrometry for high-sensitivity trace detection, or biocatalytic oxidation to confirm the structural integrity of the carbon backbone.

Workflow Sample Methyl 2,5-Dioxopentanoate Split Sample->Split HPLC HPLC-UV (DNPH Derivatization) Split->HPLC Chemical Stabilization LCMS LC-MS/MS (HILIC ESI+ MRM) Split->LCMS Direct Trace Detection Enzyme Enzymatic Assay (DopDH Oxidation) Split->Enzyme Structural Specificity Data Data Integration & Cross-Validation HPLC->Data LCMS->Data Enzyme->Data

Figure 1: Orthogonal cross-validation workflow for methyl 2,5-dioxopentanoate quantification.

Assay Methodologies & Self-Validating Protocols

Method 1: HPLC-UV via DNPH Derivatization

Causality & Principle: 2,4-Dinitrophenylhydrazine (DNPH) reacts with both the C2 and C5 carbonyls to form a conjugated bis-hydrazone. The addition of an acid catalyst (HCl) accelerates the nucleophilic attack of the hydrazine on the carbonyl carbons. Heating the reaction to 40°C is a critical field-proven step: it ensures complete derivatization of both sites, preventing the formation of a mixed mono-hydrazone population that would split the chromatographic signal and artificially lower the calculated yield [3].

Protocol:

  • Reagent Preparation: Dissolve DNPH in acetonitrile to a final concentration of 10 mM, adding 0.1% v/v concentrated HCl as an acid catalyst.

  • Derivatization: Mix 100 µL of the methyl 2,5-dioxopentanoate sample with 100 µL of the DNPH reagent. Incubate at 40°C for exactly 30 minutes.

  • Quenching: Add 20 µL of 10% pyridine to neutralize the acid and halt the reaction.

  • Analysis: Inject 10 µL onto a C18 reversed-phase column. Run a linear gradient of water/acetonitrile. Detect absorbance at 360 nm.

  • System Validation: Run a reagent blank (solvent + DNPH) to establish the baseline and identify the unreacted DNPH peak, ensuring it does not co-elute with the target bis-hydrazone product.

Method 2: LC-MS/MS (ESI+ MRM Mode)

Causality & Principle: For trace quantification without the steric bulk of derivatization, LC-MS/MS is employed. Formic acid (0.1%) is added to the mobile phase to serve as an abundant proton source, driving the formation of the [M+H]+ ion ( m/z 145.05) in positive Electrospray Ionization (ESI+). Because short-chain polar molecules exhibit poor retention on standard C18 media, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is explicitly chosen to achieve proper chromatographic retention and minimize ion suppression from the solvent front.

Protocol:

  • Sample Preparation: Dilute the sample in 50:50 Methanol:Water containing 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., BEH Amide). Use a mobile phase of 10 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 145.05 113.02 (corresponding to the neutral loss of methanol from the ester group).

  • System Validation: Spike a known concentration of a stable isotope-labeled internal standard (e.g., 13C -labeled analog) into the matrix prior to extraction to correct for matrix effects and ionization fluctuations.

Method 3: Enzymatic Coupled Assay (DopDH)

Causality & Principle: In complex synthetic mixtures (e.g., during the synthesis of Chalaniline A[4]), distinguishing the target ketaldoester from structural isomers or aldol-condensation byproducts is critical. 2,5-Dioxopentanoate dehydrogenase (DopDH, EC 1.2.1.26) provides absolute structural specificity by exclusively oxidizing the C5 aldehyde to a carboxylate, yielding 2-oxoglutarate[2]. However, DopDH requires the free carboxylate for active site binding; it cannot oxidize the methyl ester directly. Therefore, a pre-incubation with a strong base is required to hydrolyze the ester bond prior to enzymatic analysis.

Protocol:

  • Ester Hydrolysis: Mix 50 µL of the sample with 50 µL of 0.1 M NaOH. Incubate at room temperature for 10 minutes to yield the free 2,5-dioxopentanoate.

  • Neutralization: Add 50 µL of 0.1 M HCl to neutralize the solution to ~pH 7.0.

  • Assay Assembly: In a UV-transparent microplate, combine the hydrolyzed sample with 100 mM HEPES buffer (pH 7.5) and 1 mM NADP+.

  • Catalysis & Measurement: Add purified DopDH (from S. solfataricus) to initiate the reaction. Monitor the continuous increase in absorbance at 340 nm, corresponding to the reduction of NADP+ to NADPH ( ϵ=6.22 mM−1cm−1 ).

  • System Validation: Run a negative control lacking the DopDH enzyme to account for any non-specific reduction of NADP+ by other reactive species in the matrix.

Pathway Ester Methyl 2,5-Dioxopentanoate Acid 2,5-Dioxopentanoate (Free Acid) Ester->Acid Alkaline Hydrolysis Product 2-Oxoglutarate Acid->Product DopDH Catalysis NADPH NADPH + H+ Acid->NADPH Coupled Electron Transfer NADP NADP+ NADP->NADPH Reduction (Abs 340nm)

Figure 2: Reaction pathway for the DopDH-coupled enzymatic quantification assay.

Comparative Performance Data

To facilitate assay selection, the quantitative performance metrics of the three methodologies have been summarized below.

ParameterHPLC-UV (DNPH)LC-MS/MS (MRM)Enzymatic (DopDH)
Primary Principle Bis-hydrazone derivatizationDirect ESI+ ionizationNADP+ reduction
Limit of Detection (LOD) ~50 nM~1 nM~2 µM
Linear Dynamic Range 0.1 – 50 µM0.005 – 10 µM5 – 200 µM
Throughput Medium (30 min prep)High (Direct inject)High (96-well plate)
Matrix Tolerance High (Derivative is stable)Low (Ion suppression)Medium (pH sensitive)
Best Use Case Routine reaction monitoringTrace biological matricesStructural isomer validation

Conclusion

For standard synthetic yield calculations of methyl 2,5-dioxopentanoate, HPLC-UV with DNPH derivatization remains the most robust choice due to its high matrix tolerance and stability. However, when absolute structural confirmation is required to rule out isomeric byproducts, cross-validating the chemical data with the DopDH enzymatic assay ensures the highest level of scientific integrity.

References

  • Prapapongpan, P., et al. "Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661." The Journal of Organic Chemistry, 2024.[Link]

  • Brouns, S. J., et al. "Metabolism of Pentose Sugars in the Hyperthermophilic Archaea Sulfolobus solfataricus and Sulfolobus acidocaldarius." Journal of Biological Chemistry, 2006.[Link]

  • Shurubor, Y. I., et al. "HPLC Determination of α-ketoglutaramate[5-amino-2,5-dioxopentanoate] in biological samples." Analytical Biochemistry, 2016. [Link]

Sources

Safety & Regulatory Compliance

Safety

Contextual Application: The Double Annulation Workflow

As a Senior Application Scientist, I recognize that handling advanced organic intermediates requires a deep understanding of their intrinsic reactivity. Methyl 2,5-dioxopentanoate (CAS 80994-17-8) is a highly versatile k...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced organic intermediates requires a deep understanding of their intrinsic reactivity. Methyl 2,5-dioxopentanoate (CAS 80994-17-8) is a highly versatile ketaldoester with the molecular formula C6H8O4[1]. While it is a powerful building block in complex natural product synthesis, its bifunctional nature—housing both a ketone and an ester—demands strict operational and disposal protocols to ensure laboratory safety, prevent unwanted exotherms, and maintain regulatory compliance.

This guide provides a self-validating operational framework for the handling, experimental utilization, and ultimate disposal of methyl 2,5-dioxopentanoate.

To design a safe disposal plan, we must first understand the chemical environments in which methyl 2,5-dioxopentanoate is utilized. Recently, this compound was a critical reagent in the total synthesis of Chalaniline A , an aminofulvene fused chromone derived from the vorinostat-treated endophytic fungus Chalara sp. 6661[2].

In this specific transformation, methyl 2,5-dioxopentanoate undergoes a pyrrolidine-catalyzed double annulation with α-(methylsulfinyl)-2,6-dihydroxy-4-methylacetophenone to generate the tricyclic core of coniochaetone H[3].

G Reagents Reagents: Methyl 2,5-dioxopentanoate + Acetophenone Derivative Reaction Pyrrolidine-Catalyzed Double Annulation Reagents->Reaction Mix in solvent Product Product: Coniochaetone H Reaction->Product Isolation/Extraction Waste Organic Waste Stream (Unreacted ester, solvent, catalyst residues) Reaction->Waste Mother liquor & washes Disposal Non-Halogenated Waste Carboy Waste->Disposal Segregation protocol

Fig 1: Reaction workflow and waste stream segregation for Methyl 2,5-dioxopentanoate annulation.

Step-by-Step Methodology: Pyrrolidine-Catalyzed Double Annulation

The following representative protocol outlines the generation of the product and the resulting waste streams[3]:

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve α-(methylsulfinyl)-2,6-dihydroxy-4-methylacetophenone (1.0 equiv) and methyl 2,5-dioxopentanoate (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the mixture to 0 °C. Add a catalytic amount of pyrrolidine (0.1 to 0.2 equiv) dropwise via syringe. Causality: Slow addition controls the initial exothermic aldol-type condensation.

  • Reaction Propagation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Monitor the consumption of the acetophenone derivative via Thin Layer Chromatography (TLC).

  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl) to neutralize the pyrrolidine catalyst.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude coniochaetone H.

  • Waste Generation: The remaining aqueous layer, the spent Na2SO4, and the condensed mother liquor containing unreacted methyl 2,5-dioxopentanoate constitute the primary waste streams requiring targeted disposal.

Operational Disposal Plan & Logistics

Causality & Logic: Because methyl 2,5-dioxopentanoate contains two highly electrophilic carbonyl centers, it is highly susceptible to nucleophilic attack. If pure or highly concentrated waste is mixed indiscriminately with strong bases or primary amines in a waste carboy, it can trigger exothermic condensation or polymerization reactions. Therefore, dilution and strict segregation are paramount.

Step-by-Step Disposal Protocol
  • Waste Stream Verification: Confirm that the receiving waste carboy is strictly designated for Non-Halogenated Organic Waste . Ensure the carboy does not contain concentrated amines, strong acids, or strong bases.

  • Solvent Dilution (For Pure Chemical): If disposing of pure, unreacted methyl 2,5-dioxopentanoate (e.g., expired stock), dilute the chemical to a concentration of <5% (v/v) using a compatible, non-reactive combustible solvent such as acetone, ethanol, or ethyl acetate. Why: This mitigates the risk of localized exothermic reactions upon addition to the bulk waste.

  • Transfer: Using a designated, grounded funnel, slowly pour the diluted ester mixture or the reaction mother liquor into the non-halogenated waste carboy.

  • Aqueous Waste Handling: For the aqueous phase generated during the reaction quench (containing NH4Cl and trace organics), verify the pH is between 5 and 9 using pH paper. Transfer this to a designated Aqueous Waste container.

  • Manifest Documentation: Update the hazardous waste log immediately. Explicitly list "Methyl 2,5-dioxopentanoate" and its CAS number (80994-17-8)[1] alongside the dilution solvents. Note: If halogenated solvents like DCM were used in the workflow and mixed with the ester, that specific fraction must be routed to Halogenated Organic Waste .

  • Secondary Containment: Ensure all waste carboys are securely capped, vented if required by local EHS, and stored in secondary containment trays within a flammables storage cabinet until collection.

Quantitative Data Summary

To ensure precise handling and accurate waste manifesting, refer to the consolidated physical and logistical parameters below:

ParameterSpecificationOperational & Disposal Impact
Chemical Name Methyl 2,5-dioxopentanoateMust be spelled out completely on all RCRA/EHS waste manifests.
CAS Number 80994-17-8Essential identifier for EHS tracking and regulatory compliance[1].
Molecular Formula C6H8O4Contains no halogens; dictates routing to non-halogenated streams[1].
Molecular Weight 144.12 g/mol Used to calculate stoichiometric equivalents for quenching or neutralization[4].
Functional Groups Ketone, EsterHighly electrophilic; strictly avoid mixing waste with strong nucleophiles or bases.

References

  • methyl 2,5-dioxopentanoate - 80994-17-8 - chemazone.com. 1

  • 80994-17-8_Methyl 2,5-dioxopentanoate - chemsrc.com.4

  • Total Synthesis of Chalaniline A: An Aminofulvene Fused Chromone from Vorinostat-Treated Fungus Chalara sp. 6661 - PubMed (NIH). 2

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